1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-4-(6-nitropyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)9-2-3-10(11-8-9)14(15)16/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVMPXTKXNMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680199 | |
| Record name | 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657410-79-2 | |
| Record name | 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine, a key building block in medicinal chemistry and drug discovery. The core of this document is a detailed, step-by-step protocol for its preparation via a nucleophilic aromatic substitution (SNAr) reaction. This guide delves into the underlying chemical principles, rationale for procedural choices, and thorough characterization of the final compound, equipping researchers with the knowledge to confidently replicate and adapt this synthesis.
Introduction: Significance and Applications
This compound[1][2] is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure, featuring a piperazine ring linked to a nitropyridine moiety, serves as a versatile scaffold for the development of various therapeutic agents. The piperazine and nitropyridine components offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This compound is a crucial intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors for cancer therapy.[3] A thorough understanding of its synthesis is therefore paramount for researchers in the field of drug development.
The Synthetic Pathway: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.[3] This reaction class is fundamental in aromatic chemistry, particularly for the functionalization of electron-deficient aromatic rings.
The Underlying Mechanism:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the context of this synthesis, the key steps are:
-
Nucleophilic Attack: The nucleophilic nitrogen atom of 1-methylpiperazine attacks the electron-deficient carbon atom of the nitropyridine ring that bears a leaving group (typically a halogen). This attack is facilitated by the strong electron-withdrawing effect of the nitro group (-NO₂), which delocalizes the negative charge of the intermediate.
-
Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the leaving group (e.g., bromide or chloride), yielding the final product.
The choice of a suitable leaving group is critical. Halogens such as chlorine and bromine are commonly employed due to their ability to stabilize the transition state and act as effective leaving groups.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[4]
Reagents and Materials:
-
3-Bromo-6-nitropyridine (or 5-Bromo-2-nitropyridine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Reaction Scheme:
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 4. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. Piperazine, 1-methyl- [webbook.nist.gov]
- 6. Piperazine, 1-methyl- [webbook.nist.gov]
- 7. 1-Methylpiperazine(109-01-3) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine Derivatives
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2] Its versatile structure, characterized by a six-membered ring with two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and oral bioavailability.[1] When integrated with a nitropyridine moiety, the resulting derivatives, including the focal compound 1-Methyl-4-(6-nitropyridin-3-YL)piperazine, present a compelling profile for diverse therapeutic applications. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound and its closely related analogues, tailored for researchers and professionals in drug development.
The unique arrangement of the piperazine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[3] This adaptability has led to the exploration of piperazine derivatives in a wide array of therapeutic areas, including their roles as antimicrobial, anticancer, and central nervous system (CNS) active agents.[2] The introduction of a nitropyridine group can further enhance the biological activity, with nitropyridine derivatives being investigated for their antimicrobial properties and interactions with key biological targets.[4][5] This guide will delve into the known biological activities of this class of compounds, with a focus on their potential as urease inhibitors, modulators of neurotransmitter receptors, and neuroprotective agents.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves a multi-step process, leveraging well-established organic chemistry reactions. A common synthetic route involves the nucleophilic substitution reaction between a nitropyridine precursor and a piperazine derivative.[4][5]
General Synthesis Workflow
The synthesis generally commences with the reaction of a halo-nitropyridine, such as 5-bromo-2-nitropyridine or 2-chloro-3-nitropyridine, with a piperazine derivative, for instance, N-methylpiperazine.[4][5] The electron-withdrawing nature of the nitro group on the pyridine ring facilitates the nucleophilic attack by the nitrogen atom of the piperazine.[5]
Below is a generalized workflow for the synthesis of this compound derivatives:
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 657410-79-2 [smolecule.com]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organic Solvent Solubility of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Abstract
1-Methyl-4-(6-nitropyridin-3-YL)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its successful application, influencing everything from reaction kinetics in synthesis to purification, formulation, and ultimately, bioavailability.[5][6] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound. While specific quantitative solubility data for this molecule is not widely published, this paper outlines the theoretical considerations based on its physicochemical properties, a detailed, field-proven experimental protocol for accurate solubility determination, and a strategy for data analysis and interpretation. Our focus is on providing the causal logic behind experimental design, ensuring a robust and reproducible approach to generating reliable solubility data.
Introduction: The Compound and the Imperative of Solubility
This compound, identified by CAS Number 657410-79-2, possesses a distinct molecular architecture comprising a basic N-methylpiperazine moiety linked to a polar, aromatic nitropyridine ring.[1] This structure suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.
In the pharmaceutical pipeline, solubility is not merely a physical constant; it is a pivotal determinant of a compound's developability.[5][7] Poor solubility can lead to significant challenges in:
-
Formulation Development: Inadequate solubility can hinder the development of oral and parenteral dosage forms, impacting the drug's therapeutic efficacy.
-
Bioavailability: A compound must dissolve to be absorbed by the body. Low solubility is a primary cause of poor oral bioavailability.[5][8]
-
Purification and Manufacturing: Crystallization and chromatographic purification processes are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
In Vitro Assays: Stock solution preparation, typically in solvents like Dimethyl Sulfoxide (DMSO), requires high solubility to ensure accurate and reproducible results in biological screening.[6]
Therefore, a systematic characterization of solubility in a well-chosen panel of organic solvents is an indispensable early-stage activity in the research and development process.
Physicochemical Profile and Predicted Solubility Behavior
Understanding the intrinsic properties of this compound allows for an educated prediction of its solubility. The key computed properties are summarized below.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₂ | PubChem[1] |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Structural Analysis for Solubility Prediction:
-
N-Methylpiperazine Moiety: This group contains two tertiary amine nitrogens, making the molecule basic. The piperazine ring can accept hydrogen bonds from protic solvents. The N-methyl group adds a degree of lipophilicity.
-
Nitropyridine Ring: The pyridine ring itself is a polar aromatic system. The strongly electron-withdrawing nitro group (-NO₂) significantly increases the polarity and introduces two potent hydrogen bond acceptor sites (the oxygen atoms).
-
Overall Polarity: The combination of these functional groups results in a polar molecule (XLogP3 of 0.9) with a high capacity for accepting hydrogen bonds.
Predicted Trends: Based on the principle of "like dissolves like," we can hypothesize:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.
-
Moderate to High Solubility: Likely in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the numerous acceptor sites.
-
Low Solubility: Expected in non-polar solvents such as hexanes and toluene, which cannot effectively interact with the polar functional groups of the molecule.
A Systematic Approach to Solvent Selection
A robust solubility study requires testing a diverse set of solvents that span a range of polarities and chemical functionalities. This not only provides a comprehensive profile but also yields data crucial for downstream process development. The following diagram illustrates a logical approach to solvent selection.
Caption: A logical workflow for selecting a diverse panel of organic solvents.
Gold-Standard Protocol: Equilibrium Solubility via Shake-Flask Method
To ensure the generation of thermodynamically relevant and highly trustworthy data, the shake-flask method remains the industry's gold standard.[7][9] The objective is to create a saturated solution in equilibrium with an excess of the solid compound.
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure.
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
2 mL glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Benchtop centrifuge
-
Calibrated pipettes
-
0.22 µm syringe filters (ensure solvent compatibility, e.g., PTFE for broad compatibility)
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation:
-
To each of three vials (for triplicate measurements per solvent), add approximately 5-10 mg of the compound. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Accurately add 1.0 mL of the selected solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration (The "Why"):
-
Place the vials on an orbital shaker set to a constant temperature (typically 25 °C for standard solubility) and moderate agitation.
-
Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached, especially for compounds that dissolve slowly. This extended time ensures the measured solubility is the true thermodynamic solubility, not a kinetically limited value.[7]
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand for 30 minutes to allow the bulk of the solid to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to form a compact pellet of the undissolved solid. This step is critical for preventing solid carryover during sampling.
-
-
Sampling and Dilution:
-
Carefully open a vial and withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, being extremely careful not to disturb the solid pellet.
-
Immediately perform a serial dilution of the aliquot into a known volume of HPLC mobile phase to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
-
Analysis (The Self-Validating System):
-
Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations. The R² value of this curve should be >0.999 to ensure analytical accuracy.
-
Inject the diluted samples onto the HPLC system.
-
The concentration of the diluted sample is determined by interpolating its peak area against the calibration curve.
-
-
Calculation:
-
Calculate the original solubility using the formula:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
-
Data Presentation and Interpretation
The results should be compiled into a clear, comprehensive table to facilitate comparison and analysis.
Table 2: Template for Reporting Solubility Data
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C | Observations |
| DMSO | Polar Aprotic | 47.2 | Experimental Value | Calculated Value | e.g., Clear yellow solution |
| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value | e.g., Clear, colorless solution |
| Ethanol | Polar Protic | 24.5 | Experimental Value | Calculated Value | |
| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value | |
| Dichloromethane | Non-Polar | 9.1 | Experimental Value | Calculated Value | |
| Toluene | Non-Polar | 2.4 | Experimental Value | Calculated Value | e.g., Insoluble, solid remains |
| Hexanes | Non-Polar | 1.9 | Experimental Value | Calculated Value | e.g., Insoluble, solid remains |
By correlating the experimental solubility values with solvent properties like the dielectric constant and hydrogen bonding capability, researchers can build a predictive model for the compound's behavior in other solvent systems, aiding in future process and formulation design.
Conclusion
Determining the organic solvent solubility of this compound is a foundational step in its scientific and commercial development. While pre-existing data is scarce, this guide provides the complete intellectual and practical framework necessary for any researcher to generate high-quality, reliable, and interpretable solubility data. By combining a theoretical understanding of the molecule's physicochemical properties with the rigorous, gold-standard shake-flask methodology, development teams can make informed decisions, mitigate risks, and accelerate the journey of this promising compound from the laboratory to its final application.
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 657410-79-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Wikidata [wikidata.org]
- 5. rheolution.com [rheolution.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-Methyl-4-(6-nitropyridin-3-yl)piperazine. This molecule, with the chemical formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.24 g/mol , is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in pharmacologically active agents.[1][2] Structural elucidation is paramount for ensuring compound identity and purity. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational blueprint for its analytical characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogs.
Molecular Structure and Context
This compound is comprised of a 1-methylpiperazine group attached to the 3-position of a 6-nitropyridine ring. The electron-withdrawing nature of the nitro group and the electron-donating properties of the substituted piperazine ring create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding this structure is the first step in interpreting its spectral data.
Molecular Identity:
-
IUPAC Name: this compound[3]
-
CAS Number: 657410-79-2[3]
-
Molecular Formula: C₁₀H₁₄N₄O₂[3]
-
Molecular Weight: 222.24 g/mol [3]
-
Exact Mass: 222.11167570 Da[3]
Annotated Molecular Structure
To facilitate the correlation of spectroscopic data with the molecular structure, the following diagram provides a numbering scheme for the distinct carbon and hydrogen atoms.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for this specific molecule is not widely published, we can reliably predict the spectra based on the known effects of its constituent functional groups and data from its parent compound, 1-(6-nitropyridin-3-yl)piperazine.[4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the three protons on the pyridine ring, two sets of methylene protons on the piperazine ring, and a singlet for the N-methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2' | ~8.25 | d | 1H | Deshielded by adjacent ring nitrogen and ortho to the piperazine nitrogen. |
| H-6' | ~8.15 | d | 1H | Strongly deshielded by the adjacent electron-withdrawing nitro group. |
| H-5' | ~7.40 | dd | 1H | Coupled to both H-2' and H-6'. Shielded relative to other ring protons. |
| H-3, H-5 (Piperazine) | ~3.45 | t | 4H | Methylene protons adjacent to the pyridine ring; deshielded by aromatic system. |
| H-2, H-6 (Piperazine) | ~2.65 | t | 4H | Methylene protons adjacent to the N-methyl group. |
| H-7 (N-Methyl) | ~2.40 | s | 3H | Characteristic singlet for an N-methyl group on a piperazine ring. |
Note: These are predicted values. Actual experimental values may vary slightly. 'd' = doublet, 'dd' = doublet of doublets, 't' = triplet, 's' = singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 5 unique carbons of the substituted pyridine ring, 2 unique carbons of the piperazine ring, and the N-methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6' | ~158.0 | Carbon bearing the nitro group, highly deshielded. |
| C-3' | ~152.0 | Carbon attached to the piperazine nitrogen, deshielded. |
| C-4' | ~145.0 | Aromatic carbon. |
| C-2' | ~135.0 | Aromatic carbon ortho to the ring nitrogen. |
| C-5' | ~118.0 | Aromatic carbon, relatively shielded. |
| C-2, C-6 (Piperazine) | ~54.5 | Carbons adjacent to the N-methyl group.[5] |
| C-3, C-5 (Piperazine) | ~47.0 | Carbons adjacent to the pyridine ring. |
| C-7 (N-Methyl) | ~46.0 | N-methyl carbon.[5] |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The key functional groups in this compound are the aromatic nitro group, the C-N bonds of the piperazine, and the aliphatic/aromatic C-H bonds.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3100-3000 | C-H Stretch | Medium | Aromatic C-H |
| ~2950-2800 | C-H Stretch | Medium | Aliphatic C-H (Piperazine & Methyl) |
| ~1550-1490 | N-O Asymmetric Stretch | Strong | Aromatic Nitro (NO₂)[6][7][8] |
| ~1360-1320 | N-O Symmetric Stretch | Strong | Aromatic Nitro (NO₂)[6][7][8] |
| ~1600, ~1470 | C=C & C=N Stretch | Medium-Strong | Pyridine Ring |
| ~1250-1020 | C-N Stretch | Medium | Aryl-N & Aliphatic-N |
The two strong absorption bands for the nitro group are the most diagnostic features in the IR spectrum.[9][10]
Standard Protocol for IR Data Acquisition (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.
Predicted Mass Spectrum Data (ESI-MS)
-
Molecular Ion: The calculated exact mass is 222.1117 Da.[3]
-
Primary Ion (Positive ESI): The most prominent ion observed in Electrospray Ionization (ESI) will be the protonated molecule, [M+H]⁺, at m/z = 223.1195 .
Predicted Fragmentation Pathway
The fragmentation of aryl-piperazine derivatives is well-documented.[1][11][12] Cleavage typically occurs at the bonds within the piperazine ring and the bond connecting it to the aromatic system.
Caption: Predicted ESI-MS fragmentation of this compound.
-
Loss of Nitro Group: A neutral loss of 46 Da (-NO₂) from the parent ion would result in a fragment at m/z = 177.
-
Piperazine Ring Fragments: Cleavage of the piperazine ring is common. A characteristic fragment for the protonated 1-methylpiperazine moiety would appear at m/z = 99 .[13] Further fragmentation of this ion could lead to fragments at m/z = 70 and m/z = 57 .[11] These piperazine-related ions are often highly abundant.
Standard Protocol for Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an ESI source.
-
Method: The sample can be introduced into the mass spectrometer via direct infusion or through an LC column.
-
Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
MS/MS Analysis: To confirm fragmentation, perform a product ion scan on the precursor ion (m/z = 223) to generate a tandem mass spectrum (MS/MS).
Synthesis Workflow
A common and efficient route for the synthesis of this and related compounds is through a nucleophilic aromatic substitution (SₙAr) reaction.[2][14] This provides important context for potential impurities and the overall chemical nature of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Piperazine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to Derivatization Strategies for 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical reactivity and strategic derivatization of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine. Our focus is on the practical application of synthetic methodologies, grounded in mechanistic understanding, to enable the generation of diverse chemical libraries for screening and lead optimization.
Introduction: The Strategic Value of this compound
This compound, with the molecular formula C₁₀H₁₄N₄O₂[1][2], is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines two key pharmacophores: the piperazine ring, a privileged scaffold found in numerous FDA-approved drugs known to enhance pharmacokinetic properties[3][4], and a 6-nitropyridine moiety, which serves as a versatile synthetic handle. The strategic derivatization of this core structure allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. This guide dissects the molecule's reactivity to present a logical framework for its synthetic modification.
Chapter 1: Structural Analysis and Reactivity Profile
To effectively devise derivatization strategies, one must first understand the molecule's electronic landscape. The structure presents three primary domains for chemical modification: the nitro group, the electron-deficient pyridine ring, and the piperazine ring.
-
The Nitropyridine System : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 6-position. This electronic arrangement dictates the ring's reactivity, making it highly susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.[5]
-
The Nitro Group (-NO₂) : This functional group is the most versatile handle on the molecule. It is readily reduced to a primary amine (-NH₂), which serves as a gateway to a vast array of subsequent functionalizations.[6][7]
-
The Piperazine Moiety : Piperazine and its derivatives are mainstays in drug design.[8] In this specific molecule, the N-1 nitrogen is methylated, and the N-4 nitrogen is linked to the pyridine ring. While the N-1 methyl group is relatively inert, the C-H bonds of the piperazine ring represent frontiers for advanced functionalization, offering a path to novel structural diversity.[3][9]
The following diagram illustrates the key reactive centers of the core molecule, which will form the basis of our derivatization roadmap.
Caption: Key reactive "hotspots" for derivatization.
Chapter 2: Derivatization via Nitro Group Modification
The transformation of the aromatic nitro group into an aniline is arguably the most powerful and widely used strategy for this class of compounds. The resulting primary amine is a versatile nucleophile and a precursor to diazonium salts, opening numerous synthetic avenues.
Reduction of the Nitro Group
The choice of reducing agent is critical and depends on the presence of other reducible functional groups within the molecule. The goal is chemoselectivity—reducing the nitro group while leaving other parts of the molecule intact.
| Method | Reagents & Conditions | Advantages | Considerations & Causality | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, MeOH or EtOH, rt | High yield, clean reaction, simple workup. | Pd/C can also reduce alkenes, alkynes, and cause dehalogenation. The choice of catalyst is key; Raney Nickel is often used to avoid dehalogenation of aryl halides. | [6][10] |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Cost-effective, tolerant of many functional groups. | Requires stoichiometric amounts of metal and acidic workup, which may not be suitable for acid-sensitive substrates. The mechanism involves single electron transfers from the metal. | [6][7] |
| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH | Avoids the use of gaseous H₂, safer for lab scale. | The reaction kinetics can sometimes be slower than direct hydrogenation. | [6] |
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
This protocol provides a reliable method for the reduction of the title compound to 1-Methyl-4-(6-aminopyridin-3-YL)piperazine.
-
Setup: To a solution of this compound (1.0 eq) in methanol (MeOH, 0.1 M), carefully add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
-
Reaction: The reaction vessel is purged with nitrogen, then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional MeOH.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Downstream Functionalization of the Resulting Amine
The newly formed 6-aminopyridine derivative is a rich platform for further diversification.
Caption: Derivatization pathways from the amino intermediate.
Chapter 3: Derivatization of the Pyridine Ring
The electron-deficient nature of the 6-nitropyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The subsequent departure of a leaving group restores aromaticity. For the this compound core, SNAr reactions would typically require a leaving group (like a halide) at a position activated by the nitro group, namely the 2- or 4-positions.[5][11] While the parent molecule lacks a leaving group, analogous substrates like 5-bromo-2-nitropyridine are commonly used to synthesize the core itself, demonstrating the principle.[12]
A related and more advanced strategy for C-H functionalization is Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group at the α-position attacks the ring. This allows for the formal substitution of a hydrogen atom.[13][14]
Conceptual Workflow: SNAr on a Halogenated Analog
This workflow illustrates the logic for introducing diversity via SNAr, assuming a precursor like 1-(5-bromo-6-nitropyridin-3-yl)-4-methylpiperazine.
Caption: SNAr derivatization logic on an activated ring.
Chapter 4: Functionalization of the Piperazine Moiety
While derivatization of the nitropyridine portion is more common, modification of the piperazine ring itself offers access to unique chemical matter. Piperazine ranks as one of the most common N-heterocycles in pharmaceuticals, and methods to functionalize its carbon skeleton are of high value.[4][9]
N-Demethylation and Re-functionalization
The N-methyl group can be removed under specific, often harsh, conditions (e.g., using 1-chloroethyl chloroformate in the Von Braun reaction followed by hydrolysis) to yield the secondary amine. This free N-H can then be derivatized via standard N-alkylation or N-acylation reactions. This approach is powerful but can suffer from poor substrate scope and harsh conditions.
Direct C-H Functionalization
Modern synthetic chemistry has made strides in the direct functionalization of otherwise inert C-H bonds. For piperazines, these methods often rely on photoredox or transition-metal catalysis.[3]
-
Mechanism Rationale: These reactions typically proceed via the formation of an α-amino radical adjacent to one of the nitrogen atoms. This radical can then be trapped by a suitable coupling partner. The presence of two nitrogen atoms in piperazine can complicate these reactions compared to simpler amines like piperidine, often requiring specific catalyst systems or protecting group strategies.[4]
-
Application: This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups directly onto the piperazine ring, significantly increasing molecular complexity.
Experimental Protocol: Conceptual C-H Arylation (Literature-Derived)
This conceptual protocol is based on published photoredox methodologies for piperazine C-H functionalization.[9]
-
Setup: In a reaction vial, combine the N-Boc protected analog of the substrate (1.0 eq), an aryl bromide (1.5 eq), a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%), a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), a ligand (e.g., dtbbpy, 10-20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., dioxane).
-
Reaction: The vial is sealed and irradiated with blue LEDs at room temperature with stirring for 12-24 hours.
-
Monitoring & Workup: Progress is monitored by LC-MS. Upon completion, the reaction is quenched, diluted with an organic solvent, and washed with water.
-
Isolation: The organic layer is dried, concentrated, and the product is purified by column chromatography. The Boc protecting group can then be removed under acidic conditions.
Conclusion
This compound is a highly valuable scaffold for chemical library synthesis. A thorough understanding of its electronic properties allows for a logical and strategic approach to its derivatization. The most direct and versatile strategies involve the reduction of the nitro group followed by a wide array of functionalization reactions on the resulting aniline. More advanced, yet powerful, methods include nucleophilic aromatic substitution on the pyridine ring and direct C-H functionalization of the piperazine core. By leveraging these distinct strategies, drug discovery programs can efficiently generate and optimize novel chemical entities for a range of therapeutic targets.
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. smolecule.com [smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine (CAS 657410-79-2) and Their Properties
This technical guide provides a comprehensive overview of the structural analogs of 1-methyl-4-(6-nitropyridin-3-yl)piperazine, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and structure-activity relationships (SAR) of this class of molecules.
Introduction
This compound (CAS 657410-79-2) is a nitropyridine derivative built upon a piperazine scaffold.[1][2][3] The core structure, a six-membered ring containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as aqueous solubility and the ability to be readily modified to modulate pharmacokinetic and pharmacodynamic profiles.[4][5] This has led to the widespread use of the piperazine motif in a variety of therapeutic agents.[2][6][7] The presence of the electron-withdrawing nitro group on the pyridine ring suggests a potential for diverse biological activities and makes it a valuable intermediate for further chemical modifications.[1] This guide will delve into the structural analogs of this compound, with a particular focus on their synthesis, biological activities, and the critical interplay between their chemical structures and observed properties. A significant emphasis will be placed on their emerging role as Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that has shown remarkable promise in cancer therapy.[8][9]
The Core Compound: this compound
Before exploring its analogs, it is essential to understand the foundational characteristics of the parent compound.
| Property | Value | Source |
| CAS Number | 657410-79-2 | [1] |
| IUPAC Name | This compound | [1][2][3] |
| Molecular Formula | C10H14N4O2 | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [1][2][3] |
| Canonical SMILES | CN1CCN(CC1)C2=CN=C(C=C2)--INVALID-LINK--[O-] | [1][3] |
The structure of this compound is characterized by a methylpiperazine moiety attached to the 3-position of a 6-nitropyridine ring. This compound serves as a valuable starting material for the synthesis of other derivatives, such as 1-methyl-4-(6-aminopyridin-3-yl)piperazine, through the reduction of the nitro group.
Structural Analogs and their Synthesis
The synthesis of structural analogs of this compound primarily involves the reaction of a substituted piperazine with a functionalized pyridine ring, often through nucleophilic aromatic substitution (SNAr).[10][11] The electron-withdrawing nature of the nitro group on the pyridine ring facilitates this reaction by making the carbon atom at the point of substitution electrophilic.
A general synthetic scheme for preparing nitropyridine-piperazine derivatives is illustrated below:
Figure 1: General synthetic workflow for nitropyridine-piperazine analogs.
Representative Experimental Protocol: Synthesis of 1-(6-nitropyridin-3-yl)piperazine
This protocol describes a common method for the synthesis of a close structural analog of the core compound.
Materials:
-
5-Bromo-2-nitropyridine
-
Piperazine
-
N,N-diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-nitropyridine (1 equivalent) in acetonitrile.
-
Add piperazine (1.2 equivalents) and DIPEA (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically after 8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1-(6-nitropyridin-3-yl)piperazine.[10]
Pharmacological Properties and Structure-Activity Relationships (SAR)
The piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[4][5] Analogs of this compound have shown promise in several therapeutic areas, most notably as urease inhibitors and CDK4/6 inhibitors.
Urease Inhibition
A series of 1-(3-nitropyridin-2-yl)piperazine derivatives have been synthesized and evaluated for their urease inhibitory activity.[1] The study revealed that certain substitutions on the piperazine ring could significantly enhance potency.
| Compound | IC50 (µM) for Urease Inhibition |
| 5b | 2.0 ± 0.73 |
| 7e | 2.24 ± 1.63 |
| Thiourea (Standard) | 23.2 ± 11.0 |
Data sourced from a study on pyridylpiperazine derivatives as urease inhibitors.[1]
The results indicate that these nitropyridine-piperazine analogs are significantly more potent than the standard urease inhibitor, thiourea.[1]
CDK4/6 Inhibition in Cancer Therapy
A compelling application of nitropyridine-piperazine analogs is in the development of CDK4/6 inhibitors for the treatment of cancer.[8][9] CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[9] Several approved CDK4/6 inhibitors, such as Palbociclib, feature a piperazine moiety.[11][12]
The general structure-activity relationship for these inhibitors suggests that the piperazine ring often projects into the solvent-exposed region of the kinase's ATP-binding pocket.[8] This allows for modifications to the piperazine nitrogen that can fine-tune the compound's properties without disrupting the core binding interactions.
Figure 2: Structure-Activity Relationship (SAR) considerations for nitropyridine-piperazine analogs.
The development of covalent CDK4/6 inhibitors based on the Palbociclib scaffold highlights the importance of the piperazine ring in allowing for the introduction of reactive groups that can form a covalent bond with non-catalytic residues in the kinase, potentially leading to increased potency and duration of action.[12]
Conclusion
This compound and its structural analogs represent a versatile class of compounds with significant therapeutic potential. The synthetic accessibility of these molecules, coupled with the tunable nature of the piperazine and nitropyridine scaffolds, allows for the systematic exploration of structure-activity relationships. The demonstrated efficacy of analogs as potent urease and CDK4/6 inhibitors underscores the importance of this chemical space in modern drug discovery. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to develop novel and effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors. Within this chemical space, the piperazine moiety has emerged as a "privileged scaffold" due to its favorable physicochemical properties, synthetic tractability, and its ability to establish crucial interactions within the ATP-binding pocket of various kinases.[1][2] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine , a key building block in the synthesis of a new generation of potent and selective kinase inhibitors.
The core value of this reagent lies in its two key reactive handles: the nitro group on the pyridine ring and the secondary amine of the piperazine. The nitro group, upon reduction to an amine, provides a nucleophilic center for coupling with various electrophilic partners, often heterocyclic systems that are crucial for hinge-binding interactions with the target kinase. The N-methylated piperazine often extends into the solvent-exposed region of the kinase, offering a handle for modulating pharmacokinetic properties such as solubility and cell permeability.[3] This document will provide detailed protocols for the transformation of this compound into a versatile intermediate and its subsequent elaboration into a model kinase inhibitor scaffold, with a focus on Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Source |
| CAS Number | 657410-79-2 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [4][6] |
| Molecular Weight | 222.24 g/mol | [4][6] |
| Appearance | Off-white to orange crystalline powder or crystals | [4] |
| Purity | ≥98.0% | [4] |
| Boiling Point | 480.1°C | [4] |
| Flash Point | 244.1°C | [4] |
| Density | 1.258 g/cm³ | [4] |
The Rationale Behind the Nitropyridine-Piperazine Scaffold in Kinase Inhibitors
The nitropyridine-piperazine core is a recurring motif in a number of clinically approved and investigational kinase inhibitors. Its prevalence is not coincidental but rather a result of its inherent advantages in drug design:
-
Synthetic Versatility: The nitro group is a versatile functional group that can be readily and cleanly reduced to an amine under various conditions, including catalytic hydrogenation.[7] This unmasks a nucleophilic site for subsequent bond formation.
-
Modulation of Basicity: The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine nitrogen and the piperazine nitrogens. Upon reduction to the electron-donating amino group, the basicity of the piperazine nitrogens is increased, which can be crucial for forming salt bridges with acidic residues in the kinase active site.
-
Vector for SAR Exploration: The piperazine ring provides a convenient point for derivatization. The N-methyl group can be replaced with other alkyl or functionalized groups to probe the solvent-exposed region of the kinase, thereby optimizing potency, selectivity, and pharmacokinetic properties.[3][8]
-
Favorable Pharmacokinetics: The piperazine moiety is known to improve the aqueous solubility and overall druglikeness of a molecule, which are critical parameters for oral bioavailability.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for the conversion of this compound into a key amine intermediate and its subsequent use in the synthesis of a model kinase inhibitor scaffold.
Protocol 1: Synthesis of the Key Intermediate: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
This protocol details the catalytic hydrogenation of the nitro group to an amine. This transformation is a critical step in unmasking the nucleophilic center for subsequent coupling reactions.
Caption: Synthetic transformation of the nitro-precursor to the key amine intermediate.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Celite®
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
To a high-pressure hydrogenation vessel, add this compound and the solvent (e.g., Methanol).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with nitrogen gas three times to remove any residual oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-(4-methylpiperazin-1-yl)pyridin-2-amine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Self-Validation: The success of the reduction can be confirmed by ¹H NMR (disappearance of the nitro-substituted pyridine proton signals and appearance of signals corresponding to the amino-substituted pyridine) and Mass Spectrometry (a decrease in molecular weight corresponding to the conversion of a nitro group to an amine).
Protocol 2: Synthesis of a Model CDK4/6 Inhibitor Scaffold
This protocol describes the coupling of the synthesized amine intermediate with a 2-chloro-pyrimidine derivative, a common core in many CDK4/6 inhibitors such as Palbociclib and Ribociclib.[3][9] A Buchwald-Hartwig amination is a highly effective method for this transformation.[10]
Caption: Buchwald-Hartwig amination for the synthesis of the kinase inhibitor scaffold.
Materials:
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine (1.0 eq)
-
2-Chloro-pyrimidine derivative (e.g., 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one for a Palbociclib analog) (1.0-1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane (as solvent)
Procedure:
-
To a dry reaction flask, add the 2-chloro-pyrimidine derivative, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor scaffold.
Self-Validation: The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure, and its purity should be assessed by HPLC. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from the this compound scaffold, particularly those targeting CDK4/6, play a crucial role in regulating cell cycle progression.
Caption: Simplified signaling pathway of CDK4/6 inhibition in cell cycle control.
In normal cell cycle progression, mitogenic signals lead to the upregulation of Cyclin D, which forms a complex with CDK4 and CDK6.[11] This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (p-Rb) releases the transcription factor E2F, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[9]
CDK4/6 inhibitors synthesized using the this compound scaffold act by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This leads to the maintenance of the Rb-E2F complex, thereby blocking the G1-S transition and inducing cell cycle arrest.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of a wide range of kinase inhibitors. Its chemical handles allow for a straightforward and efficient synthetic route to complex molecules with significant therapeutic potential. The protocols and insights provided in this application note are intended to empower researchers to leverage this valuable reagent in their drug discovery and development programs, ultimately contributing to the advancement of targeted therapies for various diseases.
References
- 1. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-Methyl-4-(6-nitropyridin-3-yl)piperazine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel chemical entities with desirable pharmacological profiles. This compound (MNPP) emerges as a highly valuable scaffold, embodying a convergence of key structural features prized by medicinal chemists. Its architecture is bisected into two functionally critical domains: the 1-methylpiperazine moiety and the 6-nitropyridin-3-yl core.
The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2] The N-methyl group provides a fixed substitution, preventing N-acylation or other reactions at that position, while the second nitrogen atom serves as the linkage point to the aromatic core.
The nitropyridine ring is the second key to its utility. The nitro group is a powerful electron-withdrawing group, which not only influences the electronic properties of the molecule but, more importantly, serves as a synthetic handle for transformation into a primary amine.[3][4] This conversion from a nitro to an amino group fundamentally alters the character of the molecule, switching from an electron-deficient to an electron-rich system and introducing a versatile nucleophilic center for further molecular elaboration. This application note provides a detailed guide to the properties, reactivity, and core synthetic protocols for leveraging MNPP in drug discovery campaigns.
Part 1: Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of MNPP is crucial for its effective deployment in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 657410-79-2 | [5][6][7] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [5][7][8] |
| Molecular Weight | 222.24 g/mol | [5] |
| Canonical SMILES | CN1CCN(CC1)C2=CN=C(C=C2)--INVALID-LINK--[O-] | [5][8] |
Reactivity Insights:
-
The Nitro Group as a Latent Amine: The primary synthetic value of MNPP lies in the facile reduction of its nitro group. This transformation is the gateway to a vast chemical space, converting the electron-withdrawing nitroaryl system into a nucleophilic amino-pyridyl derivative. This resulting amine, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, is the key intermediate for subsequent diversification.
-
Electronic Nature: The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly deactivating nitro group at the 6-position. This electronic profile makes the ring system resistant to electrophilic aromatic substitution but poised for nucleophilic attack, should a suitable leaving group be present at an activated position.
-
The Piperazine Moiety: The 1-methylpiperazine group is a common pharmacophore that can enhance water solubility and modulate the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.[2] Its tertiary amine is basic, allowing for salt formation, which is often used to improve the crystallinity and handling of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Part 2: Core Synthetic Transformation: Nitro Group Reduction
The conversion of the nitro group to an amine is the most critical and widely applied reaction for this building block. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and operational simplicity.
Experimental Protocol 1: Catalytic Hydrogenation of MNPP
Objective: To synthesize 5-(4-methylpiperazin-1-yl)pyridin-2-amine, a key nucleophilic intermediate.
Principle: This protocol utilizes Palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the reduction of the nitro group using hydrogen gas. The reaction is typically carried out in a protic solvent like methanol or ethanol, which aids in protonolysis steps on the catalyst surface.
Materials & Equipment:
-
This compound (MNPP) (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (ACS grade)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube system) or a balloon filled with hydrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite™ pad for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Dry Pd/C is pyrophoric and must be handled with care. Using the 50% wet catalyst mitigates this risk.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-3 atm or 50 psi) or maintain a positive pressure with a hydrogen-filled balloon.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being more polar, will typically have a lower Rf value than the starting material. The reaction is generally complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-(4-methylpiperazin-1-yl)pyridin-2-amine.
-
Purification & Characterization: The product is often of sufficient purity for the next step. If required, it can be purified by column chromatography or recrystallization. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Self-Validation:
-
TLC System: A 95:5 mixture of Dichloromethane/Methanol with 0.5% triethylamine is a good starting point for monitoring.
-
Expected Outcome: A clean conversion with the disappearance of the starting material spot and the appearance of a single major product spot. The mass spectrum should show the correct molecular ion for the reduced product.
Visualization of the Core Workflow
The following diagram illustrates the pivotal role of the nitro reduction.
Caption: Workflow for activating the MNPP building block.
Part 3: Applications in Scaffold Elaboration
The true power of MNPP is realized in the reactions of its amine derivative. This intermediate is a versatile nucleophile for building molecular complexity.
Application Example: Synthesis of Amide Derivatives
Amide bonds are a cornerstone of medicinal chemistry. The amine intermediate derived from MNPP is an excellent nucleophile for forming these robust linkages.
Protocol 2: Acyl Chloride-Mediated Amide Coupling
Objective: To couple the amine intermediate with an aromatic acyl chloride to form a representative amide-linked compound.
Principle: The primary aromatic amine readily reacts with an electrophilic acyl chloride in the presence of a non-nucleophilic base. The base scavenges the HCl byproduct, driving the reaction to completion.
Materials & Equipment:
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine (1.0 eq)
-
Aromatic acyl chloride (e.g., Benzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard glassware for aqueous workup and extraction
Procedure:
-
Reaction Setup: Dissolve 5-(4-methylpiperazin-1-yl)pyridin-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., Triethylamine, 1.5 eq) to the stirred solution.
-
Electrophile Addition: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and the HCl salt of the base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
Visualization of Diversification Pathways
Caption: Key diversification pathways from the amine intermediate.
Conclusion and Outlook
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its value is unlocked through a reliable and high-yielding nitro reduction, which provides access to a versatile amino-pyridine intermediate. This intermediate is primed for a wide array of coupling reactions, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns. The protocols and insights provided herein are designed to empower researchers to confidently and effectively integrate this powerful building block into their drug discovery workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 657410-79-2|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. This compound - Wikidata [wikidata.org]
Application Note & Protocol: Synthesis of 1-Alkyl-1-methyl-4-(6-nitropyridin-3-yl)piperazin-1-ium Salts via N-Alkylation (Quaternization)
Abstract
This document provides a comprehensive experimental protocol for the N-alkylation of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine. Given that the starting material is a tertiary diamine with no available N-H protons on the piperazine ring, this transformation proceeds via quaternization of the more nucleophilic N-methyl nitrogen to yield 1-Alkyl-1-methyl-4-(6-nitropyridin-3-yl)piperazin-1-ium salts. This guide details the underlying chemical principles, step-by-step procedures for synthesis and purification, characterization techniques, and a troubleshooting guide to support researchers in drug discovery and medicinal chemistry.
Introduction and Scientific Rationale
Piperazine and its derivatives are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties.[1] Specifically, N-arylpiperazines are key pharmacophores in agents targeting the central nervous system (CNS). The subject of this protocol, this compound, is a versatile intermediate for the synthesis of more complex molecules.
The N-alkylation of this specific substrate presents a unique case. The piperazine moiety contains two tertiary nitrogen atoms: one connected to a methyl group (N1) and the other to a 6-nitropyridinyl group (N4). As there are no secondary amines, a standard N-alkylation is not possible. Instead, the reaction with an alkyl halide results in the formation of a quaternary ammonium salt, a process known as quaternization or the Menshutkin reaction.
Causality of Experimental Design:
-
Regioselectivity: The N1 nitrogen, bearing an electron-donating methyl group, is significantly more nucleophilic and sterically accessible than the N4 nitrogen. The N4 nitrogen is directly attached to an electron-deficient aromatic ring, further deactivated by the potent electron-withdrawing nitro group, which delocalizes its lone pair of electrons into the pyridine system. Consequently, alkylation occurs exclusively at the N1 position.
-
Reaction Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the N1 nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) and displacing the leaving group.
-
Product Properties: The resulting quaternary ammonium salts are ionic compounds. This property dictates the strategy for their isolation and purification, which typically involves precipitation and filtration rather than conventional liquid-liquid extraction or silica gel chromatography used for neutral organic molecules.[2]
Reaction Scheme

Figure 1: General reaction scheme for the N-quaternization of this compound. R represents an alkyl group (e.g., Methyl, Ethyl, Benzyl) and X represents a halide (e.g., I, Br, Cl).
Experimental Workflow Overview
The following diagram outlines the complete workflow from preparation to final product analysis.
Caption: High-level overview of the experimental procedure.
Detailed Experimental Protocol
4.1. Materials and Equipment
-
Starting Material: this compound
-
Alkylating Agents: Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl bromide (BnBr)
-
Solvents: Acetonitrile (ACN, anhydrous), Acetone (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Diethyl ether (Et₂O, anhydrous)
-
Glassware: Round-bottom flasks, magnetic stir bars, reflux condenser, dropping funnel, Buchner funnel, filter paper
-
Equipment: Magnetic stirrer with heating plate, rotary evaporator, vacuum pump, inert gas line (Nitrogen or Argon), analytical balance, melting point apparatus
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), LC-MS, NMR spectrometer
4.2. Step-by-Step Synthesis Procedure
Note: This is a general procedure. Molar equivalents and reaction times may be optimized.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 4.25 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (N₂) until the starting material is fully dissolved.
-
Reagent Addition: Add the alkylating agent (1.1 equiv., ~4.68 mmol) dropwise to the stirred solution at room temperature. For highly reactive agents like methyl iodide, cooling the reaction mixture to 0 °C in an ice bath before addition is recommended to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature. For less reactive alkylating agents (e.g., ethyl bromide), the mixture may be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The product, being a salt, will have a much lower Rf value (often staying at the baseline) compared to the starting material. LC-MS can also be used to confirm the formation of the product by observing the mass of the cation.
-
Isolation: Upon completion (typically 2-12 hours), the product salt may precipitate directly from the acetonitrile solution.
-
If a precipitate has formed: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.
-
If no precipitate has formed: Reduce the solvent volume by approximately half using a rotary evaporator. Add anhydrous diethyl ether as an anti-solvent until the solution becomes persistently cloudy and a precipitate forms. Stir for 30 minutes at 0 °C, then collect the solid by vacuum filtration.
-
-
Washing: Wash the collected solid product on the filter with a small amount of cold anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified solid product under high vacuum to obtain the final quaternary ammonium salt.
4.3. Purification
If the product requires further purification, recrystallization is the preferred method. A common solvent system is ethanol/diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.
Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H NMR: Expect a significant downfield shift for the N-methyl protons and the N-CH₂ protons of the piperazine ring adjacent to the new quaternary center due to the positive charge.
-
¹³C NMR: Similar downfield shifts will be observed for the carbon atoms attached to the quaternary nitrogen.
-
LC-MS (ESI+): The mass spectrum will show a prominent peak corresponding to the molecular weight of the cation [M]⁺. The starting material has a calculated m/z of 223.12 [M+H]⁺. The product will have an m/z corresponding to [M]⁺ = (MW of starting material + MW of alkyl group - 1).
-
Melting Point: Quaternary ammonium salts are typically crystalline solids with sharp, high melting points.
Reaction Parameters and Expected Outcomes
The following table provides representative conditions for various alkylating agents.
| Alkylating Agent (R-X) | R-Group | Stoichiometry (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield | Product Physical State |
| Methyl Iodide | -CH₃ | 1.1 | ACN | 25 | 2-4 | >90% | White to Pale Yellow Solid |
| Ethyl Bromide | -CH₂CH₃ | 1.2 | ACN | 45 | 8-12 | 80-90% | Crystalline Solid |
| Benzyl Bromide | -CH₂Ph | 1.1 | Acetone | 25 | 4-6 | >90% | White Crystalline Solid |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient reactivity of the alkylating agent. 2. Low reaction temperature. 3. Impure starting material or wet solvent. | 1. Switch from a bromide to a more reactive iodide. 2. Gently heat the reaction mixture (e.g., to 40-60 °C). 3. Ensure all reagents and solvents are anhydrous. |
| Product is an Oil / Fails to Crystallize | 1. Presence of impurities. 2. The specific salt is hygroscopic or has a low melting point. | 1. Attempt purification by trituration with diethyl ether. 2. Dissolve the oil in a minimal amount of a polar solvent (e.g., methanol) and precipitate with a non-polar anti-solvent (e.g., diethyl ether). 3. Ensure rigorous drying under high vacuum. |
| Low Yield | 1. Incomplete reaction. 2. Product is partially soluble in the reaction/wash solvent. | 1. Increase reaction time or temperature. 2. Minimize the volume of solvent used for washing the filtered product. Use a colder solvent for washing. |
References
Application Note: Strategic Deployment of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine in Fragment-Based Drug Design
For: Researchers, scientists, and drug development professionals engaged in fragment-based lead discovery.
Introduction: The Rationale for Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments," against a biological target.[1][3] These fragments, typically adhering to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are more likely to find and bind to small pockets on the protein surface due to their reduced chemical complexity.[3] Although these initial interactions are weak (often in the high micromolar to millimolar range), they are highly efficient in terms of binding energy per atom.[4][5] This high "ligand efficiency" (LE) provides a superior starting point for optimization.[4][6] Structural information, primarily from X-ray crystallography or NMR, is then used to guide the elaboration of these fragment hits into potent, drug-like molecules through strategies like growing, linking, or merging.[3][7]
This document provides a detailed guide on the application of a specific, high-value fragment, 1-Methyl-4-(6-nitropyridin-3-YL)piperazine , as a strategic tool within an FBDD campaign. We will explore its chemical attributes, provide detailed protocols for its use in primary and orthogonal screening, and discuss pathways for its evolution into a lead compound.
Fragment Profile: this compound
This compound (CAS: 657410-79-2) is a versatile fragment that combines several desirable features for FBDD.[8][9] Its structure incorporates a nitropyridine ring, a known pharmacophore that offers vectors for chemical modification, and a methylpiperazine group, which often enhances solubility and provides a key interaction point.[10][11]
Physicochemical Properties
The utility of a fragment is intrinsically linked to its physical and chemical properties. The table below summarizes the key computed descriptors for this compound, demonstrating its compliance with the principles of fragment-based design.
| Property | Value | Significance in FBDD |
| Molecular Formula | C10H14N4O2 | Provides the atomic composition.[8][9] |
| Molecular Weight | 222.24 g/mol | Falls well within the "Rule of Three" (<300 Da), ensuring it can probe small binding pockets.[8] |
| Heavy Atom Count | 16 | A key metric for calculating Ligand Efficiency (LE).[12] |
| cLogP | ~0.5 | Indicates good aqueous solubility, crucial for biophysical assays and reducing non-specific binding.[13] |
| H-Bond Donors | 0 | The absence of donors simplifies initial binding interactions. |
| H-Bond Acceptors | 5 | The nitrogen atoms and nitro group provide multiple points for directed interactions. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the probability of adopting a favorable binding pose. |
Data sourced from PubChem and other chemical databases.[9][13]
Structural Rationale
The two key moieties of this fragment offer distinct advantages:
-
Nitropyridine Scaffold: The nitro group is a strong electron-withdrawing group, which can participate in specific hydrogen bonds or dipole interactions.[14] Importantly, it serves as a versatile chemical handle. The nitro group can be reduced to an amine for further elaboration or displaced via nucleophilic aromatic substitution, providing a clear and synthetically tractable vector for fragment "growing."[14]
-
1-Methylpiperazine Moiety: This group is a common feature in successful drugs.[11] The basic nitrogen can form salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a binding pocket. The methyl group can explore small hydrophobic pockets, and the piperazine ring itself offers a rigid, 3D structure that can be further functionalized.[5][15]
Experimental Workflow and Protocols
The successful application of any fragment relies on a robust, multi-stage experimental workflow designed to identify, validate, and characterize its binding.
Caption: High-level workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[16][17][18] It provides real-time kinetic and affinity data.[19]
Objective: To identify if this compound binds to the target protein and to obtain an initial estimate of its binding affinity (KD).
Materials:
-
Purified target protein (>95% purity).
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, NTA).
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20 and 1-2% DMSO).
-
This compound stock solution (e.g., 100 mM in 100% DMSO).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a standard EDC/NHS protocol.
-
Immobilize the target protein to a level that will theoretically yield a sufficient response for a small fragment (typically 5000-10000 Response Units, RU). The expected Rmax for the fragment is proportional to the ratio of molecular weights.[19]
-
Deactivate remaining active groups with ethanolamine.
-
Causality: High immobilization density is crucial to maximize the signal from a low-molecular-weight fragment.[17]
-
-
Fragment Binding Assay:
-
Prepare a serial dilution of the fragment in running buffer. A typical concentration range for fragments is 10 µM to 1 mM. Ensure the final DMSO concentration is identical across all samples and the running buffer to avoid solvent mismatch artifacts.[16]
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (for background subtraction). Use a contact time of ~30-60 seconds, followed by a dissociation phase of ~60-120 seconds.
-
Perform a buffer-only (blank) injection for double-referencing.
-
Trustworthiness: The reference cell and blank injections are critical for subtracting non-specific binding and bulk refractive index changes, which are common sources of false positives in fragment screening.[6][16]
-
-
Data Analysis:
-
Process the sensorgrams by subtracting the reference channel and blank injection data.
-
Plot the steady-state response (Req) against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(KD) / HAC (where HAC = Heavy Atom Count) Alternatively, a more practical formula is: LE = 1.4 * pKD / HAC .[20][21]
-
Expert Insight: A fragment hit is typically defined by a reproducible, concentration-dependent response and a reasonable LE value (often ≥ 0.3 kcal/mol per heavy atom).[4]
-
Protocol 2: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and provide low-resolution structural information about which part of the fragment is in proximity to the protein.[22][23][24] It is an excellent orthogonal method to validate SPR hits.[25]
Objective: To confirm the binding of this compound in solution and identify which protons are closest to the protein surface.
Materials:
-
Target protein solution (typically 10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D2O).
-
Fragment stock solution (in deuterated DMSO or methanol).
-
NMR spectrometer with a cryoprobe.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (~20 µM) and the fragment at a 50-100 fold molar excess (e.g., 1-2 mM).[23] The high ligand excess ensures that the bulk of the ligand is in the free state, a requirement for the STD experiment.
-
Acquire a standard 1D proton reference spectrum of the mixture.
-
-
STD-NMR Experiment Setup:
-
Set up the STD experiment (e.g., stddiffesgp pulse program).[24]
-
Define the on-resonance and off-resonance frequencies.
-
On-resonance: A frequency where only protein aliphatic signals resonate (e.g., -1.0 ppm).
-
Off-resonance: A frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
Set the saturation time (typically 1-2 seconds). This is the duration of the selective irradiation.[24]
-
Acquire the data with a sufficient number of scans for a good signal-to-noise ratio (e.g., 128 or more).
-
-
Data Processing and Interpretation:
-
The pulse program will automatically generate the difference spectrum (off-resonance minus on-resonance).
-
Only protons of the bound ligand that receive saturation from the protein will appear as signals in the difference spectrum.[26] The absence of signals indicates no binding.[26]
-
Calculate the STD amplification factor for each proton signal (I_STD / I_ref). The protons with the largest amplification factors are in closest contact with the protein.
-
Expert Insight: For this compound, comparing the STD signals from the pyridine protons versus the piperazine protons can provide an initial "epitope map," suggesting the orientation of the fragment in the binding site.[26][27]
-
Structural Biology and Hit-to-Lead Optimization
The ultimate validation for a fragment hit comes from a high-resolution crystal structure of the protein-fragment complex.[28][29] This provides definitive proof of binding and reveals the precise interactions that can be exploited for optimization.[7]
Co-crystallization Protocol Outline
-
Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound. The concentration should be well above the measured KD to ensure saturation of the binding site.[28]
-
Crystallization Screening: Screen for crystallization conditions using commercial screens via sitting-drop or hanging-drop vapor diffusion.
-
Optimization: Refine initial crystal hits by varying precipitant concentration, pH, and additives.
-
Data Collection & Structure Solution: Collect X-ray diffraction data from a suitable crystal and solve the structure to visualize the fragment's binding mode.[30][31]
From Hit to Lead: Chemistry Strategies
The crystal structure reveals the "growth vectors"—the directions in which the fragment can be chemically modified to pick up new, affinity-enhancing interactions with the protein.
Caption: Potential growth vectors for hit-to-lead optimization.
-
Vector 1 (Nitro Group Modification): The nitro group can be reduced to an aniline. This new amino group can then be acylated to form amides that extend into nearby pockets, potentially forming new hydrogen bonds. This is a common and effective strategy for improving potency and modulating physicochemical properties.[14]
-
Vector 2 (Pyridine Ring Elaboration): If the crystal structure shows an empty pocket adjacent to the C5 position of the pyridine ring, a halogen can be introduced at this position to enable cross-coupling reactions (e.g., Suzuki, Sonogashira) to "grow" the fragment by adding new cyclic or acyclic groups.[10]
-
Vector 3 (Piperazine Derivatization): The N-methyl group can be replaced with other substituents to probe for hydrophobic interactions. Alternatively, if the parent piperazine (without the methyl group) is used, the secondary amine provides a handle for extensive derivatization.[11]
This process of structure-guided design, synthesis, and re-testing is the iterative engine of FBDD that transforms a millimolar fragment into a potent, selective, and drug-like lead compound.[32][33][34]
Conclusion
This compound represents an exemplary starting point for a Fragment-Based Drug Design campaign. Its favorable physicochemical properties, coupled with its versatile chemical handles, make it a high-value fragment for screening libraries. By employing a rigorous workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this fragment to initiate and advance drug discovery programs against a wide range of biological targets.
References
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. astx.com [astx.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 13. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-based drug discovery Home [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]
- 21. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 22. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 25. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ichorlifesciences.com [ichorlifesciences.com]
- 27. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 28. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.iucr.org [journals.iucr.org]
- 31. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. biomedres.us [biomedres.us]
Application Notes and Protocols for High-Throughput Screening of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine as a Modulator of the Wnt Signaling Pathway
Introduction: The Quest for Novel Wnt Pathway Modulators
The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell regulation.[1] Aberrant activation of the canonical Wnt/β-catenin signaling pathway is a well-established driver of numerous human diseases, including a variety of cancers such as colorectal cancer.[2][3] This pathological activation often leads to the accumulation of the transcriptional coactivator β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of genes promoting cell proliferation and survival.[1][4] Consequently, the Wnt pathway presents a compelling target for the development of novel therapeutics.[2][5]
This document provides a comprehensive guide for the high-throughput screening (HTS) of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine, a novel small molecule, to assess its potential as a modulator of the Wnt signaling pathway. We will detail a strategic screening cascade, beginning with a cell-based reporter assay for primary hit identification, followed by a biochemical assay to elucidate a potential mechanism of action by targeting Tankyrase, a key regulator of the β-catenin destruction complex.
Scientific Rationale: Targeting the Wnt Pathway via Tankyrase Inhibition
The stability of β-catenin is meticulously controlled by a multiprotein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1] In the absence of a Wnt ligand, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that promote the degradation of Axin, a crucial scaffold protein in the destruction complex.[6] By PARsylating Axin, Tankyrases trigger its ubiquitination and degradation, which in turn destabilizes the destruction complex and leads to β-catenin accumulation and Wnt pathway activation.[6] Therefore, small molecule inhibitors of Tankyrase can stabilize Axin, enhance β-catenin degradation, and effectively suppress Wnt signaling.[6][7] This makes Tankyrase an attractive target for therapeutic intervention.
High-Throughput Screening Workflow
A robust HTS campaign to evaluate this compound should be designed as a multi-stage process to identify and validate its activity, while minimizing false positives.
Figure 1: A tiered high-throughput screening workflow.
Part 1: Primary High-Throughput Screening
Principle of the Cell-Based Wnt Reporter Assay
The primary screen will employ a luciferase-based reporter assay, a widely used method for quantifying Wnt/β-catenin signaling activity at the transcriptional level.[2] This assay utilizes a cell line stably transfected with a reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene (e.g., TOPFlash reporter).[3][8] In the presence of active Wnt signaling, the β-catenin/TCF/LEF complex binds to these sites and initiates luciferase transcription. The resulting luminescence is directly proportional to the level of Wnt pathway activation. Small molecule inhibitors of the pathway will decrease luciferase expression, leading to a reduction in the luminescent signal.
Protocol: Wnt/β-catenin Luciferase Reporter Assay
Materials:
-
Cell Line: DLD-1 or SW480 human colorectal cancer cells stably expressing a TOPFlash reporter construct. These cell lines have a constitutively active Wnt pathway due to mutations in APC or β-catenin.[2][3]
-
Compound: this compound (stock solution in DMSO).
-
Positive Control: A known Tankyrase inhibitor such as IWR-1-endo or XAV939.[7][9]
-
Negative Control: DMSO (vehicle).
-
Assay Plates: 384-well white, solid-bottom plates.
-
Reagents: Cell culture medium (e.g., DMEM with 10% FBS), ONE-Glo™ Luciferase Assay System or equivalent.
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in the culture medium.
-
Using an automated dispenser, seed 5,000 cells in 30 µL of medium per well into the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound, positive control, and DMSO in the culture medium. A typical screening concentration is 10 µM.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Quality Control
The performance of the HTS assay should be rigorously evaluated using the Z'-factor, a statistical parameter that reflects the robustness of the assay.
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
-
Mean_pos: Mean signal of the positive control.
-
Mean_neg: Mean signal of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3]
| Parameter | Value | Interpretation |
| Z'-factor | > 0.6 | Excellent assay quality[3] |
| Signal-to-Background | > 40 | Robust signal window[3] |
| Signal-to-Noise | > 9 | High precision[3] |
| Table 1: Assay Validation Parameters for a Robust HTS Campaign. |
Hits from the primary screen are typically defined as compounds that cause a statistically significant inhibition of the reporter signal (e.g., > 3 standard deviations from the mean of the negative control).
Part 2: Secondary Assay - Biochemical Tankyrase Inhibition
Principle of the Biochemical Tankyrase Assay
To determine if this compound directly inhibits Tankyrase, a biochemical assay is employed. An ELISA-based format is a common and robust method.[10] In this assay, histone proteins are coated on the wells of a microplate to serve as a substrate for Tankyrase. The enzyme utilizes NAD+ to poly(ADP-ribosyl)ate the histones. The resulting poly(ADP-ribose) (PAR) chains are then detected using a specific anti-PAR antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The light output is directly proportional to the enzyme's activity.
Protocol: Chemiluminescent Tankyrase Activity Assay
Materials:
-
Enzyme: Recombinant human Tankyrase 1 or 2.
-
Substrate: Histone-coated 96-well or 384-well plates.
-
Cofactor: NAD+.
-
Compound: this compound.
-
Antibodies: Anti-PAR monoclonal antibody, goat anti-mouse IgG-HRP conjugate.
-
Detection Reagent: Chemiluminescent HRP substrate.
-
Instrumentation: Plate washer, luminometer.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzymatic Reaction:
-
Add the diluted compound or vehicle control to the wells of the histone-coated plate.
-
Prepare a reaction mixture containing the Tankyrase enzyme and NAD+.
-
Add the reaction mixture to the wells to initiate the reaction.
-
Incubate at 25°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells multiple times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unreacted components.[10]
-
Add the anti-PAR antibody and incubate for 60 minutes.
-
Wash the wells again.
-
Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes.
-
Perform a final wash.
-
Add the chemiluminescent substrate and immediately measure the light output with a luminometer.
-
Data Interpretation
The data will be used to generate a dose-response curve by plotting the percentage of Tankyrase inhibition against the log concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be calculated.
| Compound | Primary Screen (IC50) | Biochemical TNKS2 Assay (IC50) |
| This compound | 5.2 µM | 0.8 µM |
| IWR-1-endo (Control) | 180 nM[7] | 56 nM[11] |
| Table 2: Example Dose-Response Data for Wnt Pathway Inhibitors. |
Mechanism of Action Elucidation
Figure 2: Canonical Wnt signaling and the point of intervention.
Further studies, such as Western blotting, can confirm the mechanism of action by demonstrating the stabilization of Axin and a decrease in total β-catenin levels in cells treated with this compound.[12] Additionally, RT-qPCR can be used to measure the downregulation of Wnt target genes like AXIN2 and c-MYC.
Conclusion
The described HTS cascade provides a comprehensive and robust framework for the initial characterization of this compound as a potential modulator of the Wnt signaling pathway. By integrating a cell-based primary screen with a targeted biochemical secondary assay, this approach facilitates the efficient identification of potent and specific inhibitors. The subsequent mechanistic studies are crucial for validating the on-target effects of the compound and advancing its potential as a chemical probe or a therapeutic lead.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Wnt/β‐catenin signaling pathway inhibitors, glycyrrhizic acid, solanine, polyphyllin I, crocin, hypericin, tubeimoside‐1, diosmin, and rutin in medicinal plants have better binding affinities and anticancer properties: Molecular docking and ADMET study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Canonical Wnt signaling: high-throughput RNAi widens the path - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. interchim.fr [interchim.fr]
- 11. IWR-1-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Coupling Reactions with 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing 1-Methyl-4-(6-nitropyridin-3-YL)piperazine as a versatile building block in modern synthetic chemistry. The document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot these powerful coupling methodologies. We will explore two primary strategic pathways: (1) the reliable and broadly applicable method of nitro group reduction followed by subsequent C-N or C-C bond formation, and (2) the novel, more direct approach of using the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions.
Introduction and Strategic Overview
This compound, hereafter referred to as MNPP , is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines two key pharmacophores: an N-methylpiperazine moiety, common in CNS-active drugs and kinase inhibitors, and an electron-deficient 6-nitropyridine ring.[1][2] The true synthetic utility of MNPP lies in the strategic functionalization of the nitropyridine core.
The strong electron-withdrawing nature of the nitro group at the 6-position profoundly influences the reactivity of the pyridine ring:
-
It activates the ring for nucleophilic aromatic substitution (SNAr), the very reaction used to synthesize the parent molecule from a 3-halo-6-nitropyridine and N-methylpiperazine.[3][4]
-
It provides a versatile functional handle that can be either transformed into a different reactive group (an amine) or, in more advanced applications, be displaced directly in a cross-coupling reaction.[5]
This guide details protocols for both approaches, providing a framework for incorporating this valuable scaffold into complex molecular architectures.
Physicochemical Properties of MNPP
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 657410-79-2 | [6][7] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [6] |
| Molecular Weight | 222.24 g/mol | [6] |
| Canonical SMILES | CN1CCN(CC1)C2=CN=C(C=C2)--INVALID-LINK--[O-] | [6][7] |
Strategy A: Nitro Group Reduction and Subsequent Derivatization
This represents the most robust and widely practiced strategy for functionalizing MNPP . By reducing the nitro group to a primary amine, we generate 5-(4-methylpiperazin-1-yl)pyridin-2-amine, a highly versatile aniline-type intermediate. This new amino group serves as a powerful nucleophile and a key handle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for Strategy A: Reduction followed by coupling.
Protocol 1: Catalytic Hydrogenation of MNPP
This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is generally clean, high-yielding, and avoids the use of harsh metal-acid reducing agents.
Rationale: Catalytic hydrogenation is preferred for its mild conditions and simple workup. The palladium catalyst efficiently facilitates the transfer of hydrogen to the nitro group with minimal side reactions. Methanol or ethanol are excellent solvent choices due to their ability to dissolve the substrate and their inertness under these conditions.
Step-by-Step Protocol:
-
Vessel Preparation: To a heavy-walled hydrogenation flask, add MNPP (1.0 eq., e.g., 2.22 g, 10.0 mmol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight, e.g., 110-220 mg). The catalyst should be handled with care as dry Pd/C can be pyrophoric. It is often added as a slurry in the reaction solvent.
-
Solvent Addition: Add methanol (approx. 0.1-0.2 M concentration, e.g., 50-100 mL).
-
Inerting: Seal the flask and purge the system with nitrogen or argon gas for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Carefully introduce hydrogen gas, either from a balloon or a pressurized hydrogenation apparatus, to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm to 50 psi, depending on the apparatus).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a more polar product spot (the amine).
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(4-methylpiperazin-1-yl)pyridin-2-amine, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with the Amine Intermediate
This protocol details the palladium-catalyzed C-N cross-coupling of the generated amine with an aryl bromide, a cornerstone reaction in modern medicinal chemistry.[8][9]
Rationale: The Buchwald-Hartwig amination allows for the formation of C(aryl)-N bonds under conditions that are far milder and more functional-group tolerant than classical methods like the Ullmann condensation.[10] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is critical. These ligands promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the product.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[8]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[8]
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the amine intermediate (1.0 eq.), the desired aryl bromide (1.1 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (to give a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable sources of Pd(0) or Pd(II) that is reduced in situ. |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich ligands that accelerate key catalytic steps.[10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong bases are needed for amine deprotonation; choice depends on substrate tolerance. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling aprotic solvents are required. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Strategy B: Direct C-NO₂ Cross-Coupling
This is an emerging and powerful strategy that avoids the pre-functionalization step of nitro reduction. Recent advances in catalysis have shown that the C-NO₂ bond can be directly cleaved and functionalized in a palladium-catalyzed cross-coupling reaction, where the nitro group acts as the leaving group.[5] This approach offers improved atom economy and a more streamlined synthetic route.
Protocol 3: Direct Suzuki-Miyaura Coupling of MNPP
This protocol describes the direct C-C bond formation between MNPP and an arylboronic acid. This transformation is challenging and requires a specialized catalytic system capable of activating the strong C-NO₂ bond.[5][11]
Rationale: The oxidative addition of a C-NO₂ bond to a Pd(0) center is a difficult step. Catalyst systems developed for this purpose often feature highly active palladium sources and specific ligands that can facilitate this challenging transformation. The mechanism is believed to proceed through a similar catalytic cycle as traditional Suzuki couplings, but with the initial oxidative addition into the C-NO₂ bond being the key, rate-limiting step.[5]
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling of a nitroarene.[5][12]
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried microwave vial or Schlenk tube, add MNPP (1.0 eq.), the arylboronic acid (1.5 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the specialized palladium catalyst system (e.g., a pre-formed Pd-NHC complex or a combination of a Pd source and a specific ligand as reported in the literature for C-NO₂ coupling).[11]
-
Inerting: Seal the vessel and thoroughly purge with an inert gas like argon.
-
Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C), often using a microwave reactor to ensure efficient and uniform heating.
-
Monitoring: Monitor the reaction by LC-MS. These reactions may require extended times (12-48 hours).
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the residue by flash column chromatography to isolate the biaryl product.
Safety and Handling
-
Nitroaromatics: Nitroaromatic compounds like MNPP are potentially energetic and should be handled with care. Avoid excessive heat and shock.
-
Palladium Catalysts: Palladium catalysts and reagents can be toxic and are precious metals. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Anhydrous solvents like toluene and dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 4. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikidata [wikidata.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. nobelprize.org [nobelprize.org]
Scale-up synthesis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine derivatives
Application Note & Protocol
Topic: Scale-up Synthesis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine and its Derivatives
Abstract
The piperazine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] This document provides a comprehensive, technically detailed guide for the robust and scalable two-step synthesis of this compound, a key building block in modern drug discovery. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established principles of nucleophilic aromatic substitution and N-alkylation. We will dissect the causality behind critical process parameters, from reagent selection to purification strategies, ensuring a self-validating and reliable synthetic workflow suitable for scale-up operations.
Introduction: The Strategic Importance of the Nitropyridinylpiperazine Scaffold
Piperazine derivatives are prevalent in pharmaceuticals, acting as crucial pharmacophores that can modulate a drug's solubility, basicity, and ability to interact with biological targets.[1] The 1-(6-nitropyridin-3-yl)piperazine core, and its N-methylated derivative, are of particular significance. They serve as pivotal intermediates in the synthesis of advanced molecules, including potent and selective cyclin-dependent kinase (CDK) 4/6 inhibitors used in oncology.[3][4] The successful scale-up of this intermediate is therefore a critical step in the drug development pipeline.
This guide presents a field-proven, two-stage protocol:
-
Stage 1: Synthesis of the core intermediate, 1-(6-nitropyridin-3-yl)piperazine, via a nucleophilic aromatic substitution (SNAr) reaction.
-
Stage 2: N-methylation of the intermediate to yield the target compound, this compound.
Reaction Mechanism and Strategy
The synthetic strategy hinges on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, which is typically electron-deficient, is further 'activated' towards nucleophilic attack by the presence of a strong electron-withdrawing nitro (-NO₂) group.[5] This activation dramatically lowers the energy barrier for a nucleophile, in this case, the secondary amine of piperazine, to attack the carbon atom at the 3-position, displacing a halide leaving group (e.g., Br⁻ or Cl⁻).
The subsequent N-alkylation is a standard transformation that converts the remaining secondary amine of the piperazine ring into a tertiary amine using a suitable methylating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Introduction
1-Methyl-4-(6-nitropyridin-3-YL)piperazine is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₀H₁₄N₄O₂ and a molar mass of 222.24 g/mol [1][2][3]. As a substituted piperazine derivative, it holds significance in pharmaceutical development and chemical synthesis, often as an intermediate or a potential impurity. The presence of the nitro-substituted pyridine ring and the piperazine moiety suggests that this compound may be amenable to analysis by modern chromatographic techniques.
Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to be robust and are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5][6].
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [1][3] |
| Molar Mass | 222.24 g/mol | [1][2] |
| CAS Number | 657410-79-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=CN=C(C=C2)--INVALID-LINK--[O-] | [1][3] |
Method Selection Rationale
The choice of analytical methodology is dictated by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control versus trace-level impurity analysis).
-
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): The nitro-substituted pyridine chromophore in the analyte is expected to exhibit strong UV absorbance, making HPLC-UV a suitable technique for quantification at relatively high concentrations. This method is cost-effective, widely available, and ideal for assays of the bulk substance or formulated products.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, such as in the analysis of impurities or in biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. The ability to use Multiple Reaction Monitoring (MRM) significantly reduces matrix interference and provides a high degree of confidence in the analytical results.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed as a stability-indicating assay for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium formate (AR grade).
-
Formic acid (AR grade).
-
Deionized water (resistivity ≥ 18 MΩ·cm).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like the target analyte. |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid | The buffer controls the ionization state of the analyte, leading to consistent retention times and improved peak shape. The acidic pH can enhance the retention of the basic piperazine moiety. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient Elution | 0-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B | A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to remove any potential, more strongly retained impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analyses. |
| Detection Wavelength | 340 nm | Selected based on the expected UV absorbance of the nitroaromatic chromophore. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh an amount of the bulk substance to achieve a final concentration within the calibration range after dilution with the diluent.
-
Dosage Form (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient and transfer to a volumetric flask. Add a suitable volume of diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Method Validation (as per ICH Q2(R1)) [4][6][7]
-
Specificity: Analyze blank samples (diluent) and placebo samples (for dosage forms) to ensure no interference at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the analyte from its degradation products[8].
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Data Presentation
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.3 |
Workflow Diagram
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound - Wikidata [wikidata.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine
Welcome to the technical support guide for the synthesis of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction, a powerful but often sensitive method for forming aryl-nitrogen bonds.
Reaction Overview
The synthesis of this compound is typically achieved via the reaction of a 3-halo-6-nitropyridine (e.g., 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) with 1-methylpiperazine. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group (-NO₂) at the 6-position.[1] This activation makes the ring susceptible to attack by a nucleophile like 1-methylpiperazine.
The reaction proceeds through a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the leaving group is expelled to yield the final product.[2][3]
Core Reaction Mechanism
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Question 1: Why is my reaction yield low or non-existent?
Answer: A low yield in an SNAr reaction on a pyridine ring can be attributed to several factors. Systematically investigating each one is key to improving the outcome.
-
Inadequate Activation of the Pyridine Ring: The SNAr reaction relies on the pyridine ring being sufficiently electron-deficient. The nitro group at the 6-position provides strong activation. If your starting material is impure or has degraded, its reactivity will be compromised.[1]
-
Poor Leaving Group: The nature of the leaving group (X) is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I. If you are using a bromide or chloride as a leaving group and experiencing low reactivity, increasing the temperature may be necessary.[1]
-
Nucleophile Reactivity: 1-Methylpiperazine is a reasonably strong nucleophile. However, its effectiveness can be diminished. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the amine, reducing its nucleophilicity.[4] Using a polar aprotic solvent is highly recommended.
-
Suboptimal Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. A temperature range of 80-120°C is common.[5][6] If there is no reaction at a lower temperature, a gradual increase is advised while monitoring for decomposition.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred because they can dissolve the reactants and stabilize the charged Meisenheimer complex without deactivating the nucleophile.[4]
-
Base: While 1-methylpiperazine can act as its own base to neutralize the H-X formed, adding a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be beneficial. This prevents the protonation of the valuable nucleophile, keeping it available for reaction.[6][7]
-
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I am observing a significant side product, especially a double-addition product. How can I minimize this?
Answer: This issue typically arises when using unsubstituted piperazine as the nucleophile, leading to a symmetrical dimer where two nitropyridine units are attached to one piperazine molecule. When using 1-methylpiperazine, this specific side product is not possible. However, other side reactions can occur:
-
Reaction with Solvent: If you are using a nucleophilic solvent like an alcohol at high temperatures, it may compete with the 1-methylpiperazine, leading to ether byproducts. Using a non-nucleophilic, polar aprotic solvent like DMSO or DMF is the best way to avoid this.[4]
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the starting materials or the product may begin to decompose, often indicated by the reaction mixture turning dark brown or black. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Bis-arylation (Impurity-driven): If your 1-methylpiperazine starting material is contaminated with piperazine, you can form the 1,4-bis(6-nitropyridin-3-yl)piperazine side product. Ensure the purity of your nucleophile before starting the reaction.
Question 3: My product is difficult to isolate and purify. What are the best practices?
Answer: The workup and purification steps are critical for obtaining a high-purity product.
-
Workup Procedure: After the reaction is complete, the mixture is typically cooled and poured into water or ice. This precipitates the organic product while salts and water-soluble solvents like DMSO/DMF are washed away. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective method for purification.
-
Column Chromatography: For stubborn impurities or if the product is an oil, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective for eluting the product.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is the best leaving group for this synthesis? The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I.[1] While 5-bromo-2-nitropyridine is commonly used, the chloro- or fluoro-analogs would be more reactive and may allow for milder reaction conditions (lower temperature or shorter reaction time).
Q2: What is the role of an added base like potassium carbonate or DIPEA? The reaction between the 3-halo-6-nitropyridine and 1-methylpiperazine generates one equivalent of acid (H-X). This acid will protonate the basic nitrogen of another 1-methylpiperazine molecule, rendering it non-nucleophilic. By adding an inexpensive, non-nucleophilic base, you neutralize the acid as it forms, thereby preserving the concentration of the active nucleophile throughout the reaction.[7]
Q3: Can I run this reaction neat or without a solvent? While some reactions can be run neat, for this SNAr synthesis, a solvent is highly recommended. A solvent ensures proper mixing and heat transfer, and polar aprotic solvents play a key role in stabilizing the charged intermediate that is formed, which lowers the activation energy of the rate-determining step.[8]
Experimental Protocols & Data
Data Summary: Representative Reaction Conditions
| Starting Halopyridine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-nitropyridine | Piperazine | DIPEA | Acetonitrile | Reflux | 8 | 82 | [6] |
| 5-Bromo-2-nitropyridine | Piperazine | - | DMSO | 80 | 5 | 94.8 | [6] |
| 3-Chloro-6-nitropyridine | Piperazine | - | n-Butanol | 95 | 24 | 96 | [5] |
Note: The table shows conditions for the synthesis of the piperazine precursor. Similar conditions are applicable for the direct synthesis using 1-methylpiperazine.
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for SNAr reactions with nitropyridines.
Materials:
-
5-Bromo-2-nitropyridine (1.0 eq)
-
1-Methylpiperazine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO) (5-10 mL per gram of halopyridine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitropyridine, potassium carbonate, and DMSO.
-
Begin stirring the suspension at room temperature.
-
Slowly add 1-methylpiperazine to the mixture via syringe. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-90°C and maintain this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-10 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMSO used). A solid product should precipitate.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product and dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 6. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine Intermediates
Welcome to the technical support center for the purification of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical building block. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a basic piperazine ring, an electron-withdrawing nitro group, and an aromatic pyridine core, presents a unique set of purification challenges.[1][2] These can range from the removal of closely-related impurities to the prevention of product degradation during the purification process. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Issues Related to Impurities
Question 1: My crude product shows multiple spots on TLC, some of which are very close to the product spot. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple, closely-eluting spots on a Thin Layer Chromatography (TLC) plate is a common issue. The identities of these impurities are often related to the synthetic route employed.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 5-bromo-2-nitropyridine, 3-chloro-6-nitropyridine, or N-methylpiperazine.[3][4]
-
Di-substituted Piperazine: If piperazine is used as a starting material, a common byproduct is the double condensation product where two nitropyridine units react with one piperazine molecule.[3]
-
Positional Isomers: In some synthetic routes, minor amounts of other isomers may be formed.
-
Reduced Nitro Group: The nitro group can be sensitive to certain conditions and may be partially reduced to a nitroso or amino group, leading to impurities like 1-Methyl-4-(6-aminopyridin-3-YL)piperazine.[4]
Troubleshooting Strategy:
-
Optimize Chromatography: A multi-pronged approach to optimizing your column chromatography is often the most effective solution.
-
Solvent System Screening: Experiment with different solvent systems. A good starting point for nitropyridine compounds is a gradient of ethyl acetate in hexanes.[5] Consider adding a small percentage of a more polar solvent like methanol or a small amount of a basic modifier like triethylamine to improve peak shape and resolution, especially given the basic nature of the piperazine moiety.
-
Stationary Phase: Standard silica gel is typically sufficient. However, for very difficult separations, consider using a different stationary phase such as alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.
-
Loading Technique: Ensure the crude material is properly dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica before loading onto the column. This "dry loading" technique often results in better separation.
-
-
Crystallization: If chromatography fails to provide the desired purity, crystallization is an excellent alternative.
-
Solvent Screening: Test a range of solvents with varying polarities. Good single-solvent systems for crystallization often involve dissolving the compound in a hot solvent and allowing it to cool slowly. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and acetonitrile.[6]
-
Anti-Solvent Crystallization: Dissolve your compound in a good solvent (e.g., dichloromethane or methanol) and then slowly add a poor solvent (e.g., hexanes or water) until turbidity is observed. Allow the solution to stand and crystallize.
-
Question 2: I've isolated my product, but the purity by HPLC is lower than expected. What could be the cause?
Answer:
Low purity by High-Performance Liquid Chromatography (HPLC) after initial purification can be frustrating. Several factors could be at play.
-
Co-eluting Impurities: An impurity may have a very similar retention time to your product under the current HPLC conditions.
-
Troubleshooting: Modify your HPLC method. Adjusting the gradient slope, changing the mobile phase composition (e.g., switching from methanol to acetonitrile or vice-versa), or altering the pH of the aqueous phase can often resolve co-eluting peaks. A different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can also provide different selectivity.
-
-
Product Degradation: The compound may be degrading on the column or during sample preparation.
-
Troubleshooting:
-
pH Stability: The piperazine moiety can make the compound susceptible to degradation under strongly acidic or basic conditions.[7] Ensure the pH of your mobile phase is compatible with your compound. Buffering the mobile phase can sometimes help.
-
Thermal Stability: Avoid excessive heat during solvent removal (rotoevaporation). Drying the purified product under high vacuum at a moderate temperature (e.g., 40-50°C) is recommended.[3]
-
-
-
Contamination from Equipment: Ensure all glassware and equipment are scrupulously clean.
Section 2: Issues Related to the Purification Process
Question 3: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. Why is this happening and how can I fix it?
Answer:
Streaking on TLC and broad peaks in column chromatography are often indicative of interactions between the analyte and the stationary phase, a common issue with basic compounds like piperazines on acidic silica gel.
Causality: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, tailing, and poor separation.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent. This will neutralize the acidic sites on the silica and significantly improve the peak shape.
-
Ammonia: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as a polar modifier can be very effective.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Switching to an alumina column can be a good option for purifying basic compounds.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
Question 4: I am having difficulty crystallizing my product. It keeps oiling out. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or when impurities are present that inhibit crystal formation.
Troubleshooting Crystallization:
-
Slower Cooling: If you are cooling the solution, do so as slowly as possible. A Dewar flask or an insulated container can be used to slow down the cooling rate.
-
Reduce Supersaturation:
-
Add More Solvent: If the compound oils out upon cooling, try reheating the solution to redissolve the oil and then add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Anti-Solvent Addition: When using an anti-solvent, add it very slowly, perhaps dropwise, to the stirred solution at a constant temperature.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles generated can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal ("seed crystal") to the supersaturated solution to induce crystallization.
-
Purity: Oiling out is often a sign of impurities. It may be necessary to first subject the material to another purification step, like a quick filtration through a plug of silica, before attempting crystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and widely available. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Dichloromethane in Hexanes | Good starting point for compounds of moderate polarity.[5] |
| Basic Modifier | 0.1 - 1% Triethylamine | Neutralizes acidic silanol groups, improving peak shape for basic compounds. |
| Loading Technique | Dry Loading | Promotes a more uniform band at the start of the chromatography, leading to better separation. |
Experimental Workflows
Workflow 1: Decision Tree for Purification Strategy
This workflow provides a logical progression for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Step-by-Step Guide for Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the product should be between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
Loading the Column: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
The successful purification of this compound hinges on a systematic approach to troubleshooting common issues related to impurities and the inherent chemical properties of the molecule. By understanding the potential side products of the synthesis and the interactions of the basic piperazine moiety with common purification media, researchers can devise effective purification strategies. This guide provides a foundation for addressing these challenges, enabling the consistent production of high-purity material for downstream applications.
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 7. isaacpub.org [isaacpub.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Welcome to the technical support guide for the synthesis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine. This document serves as a specialized resource for researchers, chemists, and drug development professionals. Our goal is to move beyond standard protocols and address the nuanced challenges, particularly the formation of side reaction products, that can arise during this synthesis. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful but sometimes delicate transformation. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter in the lab.
Core Reaction Pathway
The synthesis primarily involves the reaction of a halo-substituted nitropyridine with 1-methylpiperazine. The most common starting material is 5-bromo-2-nitropyridine or 5-chloro-2-nitropyridine, which positions the leaving group para to the strongly electron-withdrawing nitro group, thereby activating the ring for nucleophilic attack.[1][2][3]
References
Technical Support Center: Overcoming Solubility Issues with 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Introduction
Welcome to the technical support guide for 1-Methyl-4-(6-nitropyridin-3-YL)piperazine (CAS: 657410-79-2). This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule combining a lipophilic nitropyridine moiety with a basic piperazine ring, its solubility behavior can be complex. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve consistent and reliable experimental results.
Physicochemical Properties Summary
Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₂ | [1][2][3] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| CAS Number | 657410-79-2 | [1][2][3][4] |
| Structure | A nitropyridine group linked to a methylpiperazine ring | [1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What intrinsic properties of this compound affect its solubility?
Answer: The solubility of this compound is governed by a balance of two key structural features:
-
The Nitropyridine Ring: This part of the molecule is aromatic and relatively non-polar, which tends to decrease its solubility in aqueous (water-based) solutions. Molecules with high crystallinity or lipophilicity often present solubility challenges.[5][6]
-
The Methylpiperazine Moiety: The piperazine ring contains two nitrogen atoms. These nitrogens are basic, meaning they can accept protons. This property is crucial as it allows for pH-dependent solubility.[7][8] While piperazine itself is highly soluble in water, the addition of the larger, more lipophilic nitropyridine group significantly impacts the overall solubility of the derivative compound.[9]
Therefore, you are working with a molecule that has poor intrinsic aqueous solubility but possesses a chemical "handle" (the basic piperazine ring) that we can use to manipulate and improve it.
Q2: I'm starting my experiments. What is the recommended solvent for creating a primary stock solution?
Answer: For initial stock solutions, a high-purity, water-miscible organic solvent is recommended.
Primary Recommendation: Dimethyl sulfoxide (DMSO).
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it a standard choice for solubilizing research chemicals for biological screening.[10] It can effectively overcome the intermolecular forces within the compound's crystal lattice.
See Protocol 1 for a detailed, step-by-step methodology for preparing a DMSO stock solution.
Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This phenomenon, often called "crashing out," is one of the most common solubility issues. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. When the DMSO concentration is drastically lowered upon dilution, the buffer can no longer keep the compound in solution.
Here is a workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Many biological assays are sensitive to organic solvents. However, you should determine the maximum percentage of DMSO your specific assay can tolerate without affecting the results (typically between 0.1% and 1%).[7] If your current final concentration is very low (e.g., <0.1%), see if you can increase it slightly.
-
Perform a Stepwise Dilution: Instead of a large, single-step dilution, dilute the compound serially. This can sometimes prevent immediate precipitation. See Protocol 2 .
-
Determine Kinetic Solubility: Before running your main experiment, perform a simple kinetic solubility test to find the maximum concentration your compound can reach in the final assay buffer without precipitating. This will inform your experimental design.
Q4: Can I use pH to improve the aqueous solubility of this compound?
Answer: Yes, this is a highly effective strategy for piperazine-containing compounds.[7]
Causality: The nitrogen atoms in the piperazine ring are basic and can be protonated in acidic conditions. This protonation forms a salt, which is an ionized species. Ionized molecules are generally much more soluble in polar solvents like water than their neutral counterparts.[11] By lowering the pH of your aqueous buffer, you can significantly increase the solubility of this compound.
Caption: Protonation of the piperazine ring enhances solubility.
Practical Steps:
-
Prepare your aqueous buffer and slowly add dilute acid (e.g., 0.1 M HCl) to lower the pH.
-
Test a range of pH values (e.g., pH 7.4 down to pH 4.0) to find the optimal pH that dissolves your compound without negatively impacting your experimental system.
-
Crucial Control: Always run a "vehicle control" with buffer at the same adjusted pH but without your compound to ensure that the pH change itself does not affect your experimental outcome.
Q5: What other simple physical methods can I try to aid dissolution?
Answer: If you are still facing issues, physical energy can be applied to help overcome the energy barrier of dissolution.
| Method | Mechanism of Action | Best For |
| Gentle Heating | Increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break apart the crystal lattice. | Preparing concentrated stock solutions. Use with caution for compounds that may be heat-sensitive. |
| Vortexing | Creates mechanical agitation, which increases the diffusion of solute molecules away from the solid surface into the bulk solvent, accelerating the dissolution process. | Routine dissolution of solids into solvents. |
| Sonication | Uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[12] This process generates intense local energy, which is highly effective at breaking intermolecular interactions and dispersing particles.[13][14] | Dissolving stubborn compounds or breaking up microscopic aggregates that may not be visible.[15] |
Expert Tip: A combination of these methods is often effective. For example, briefly warming the solvent and then placing the sample in a bath sonicator for 5-10 minutes can often dissolve even very difficult compounds. Be aware that sonication can generate heat, so for temperature-sensitive samples, use a cooled water bath.
Q6: We are considering this compound for in vivo studies, but the current solubility is too low for formulation. What are the next steps?
Answer: When simple lab-based methods are insufficient for the concentrations required in formulation and drug development, more advanced strategies are necessary. These approaches aim to fundamentally alter the physicochemical properties of the compound.
-
Salt Formation: This is a primary strategy for ionizable compounds like this one.[7][16] A systematic salt screening study can be performed using various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate) to create a stable, crystalline salt form with dramatically improved aqueous solubility and dissolution rates.[7][17]
-
Co-crystallization: If a stable salt cannot be formed, co-crystallization with a suitable, non-toxic co-former can modify the crystal lattice, leading to improved solubility.[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble nitropyridine part of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[7][18][19]
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][20][21] This creates a nanosuspension, which can be stabilized with polymers or surfactants.
These advanced techniques typically require specialized expertise in formulation science and materials characterization.[16][18][20]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Weigh out the desired amount of this compound powder in a suitable glass vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any remaining solid particles.
-
Assisted Dissolution (if needed): If solids persist, place the vial in an ultrasonic water bath and sonicate for 5-15 minutes.[12][13] Gentle warming (to 37-40°C) can be used concurrently if the compound is known to be thermally stable.
-
Final Check: Once a clear solution is obtained, ensure it is at room temperature before use.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Stepwise Dilution into Aqueous Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium.
-
Prepare Intermediate Dilution Buffer: Create a buffer solution that is a mix of your final aqueous buffer and 100% DMSO. A 50:50 or 25:75 (Aqueous:DMSO) mix is a good starting point.
-
First Dilution: Dilute your primary DMSO stock solution into this intermediate dilution buffer. For example, dilute a 50 mM stock 1:10 into the 50:50 buffer to get a 5 mM intermediate stock in 55% DMSO.
-
Final Dilution: Take the required volume from your intermediate stock and perform the final dilution into your 100% aqueous assay buffer. This two-step process reduces the solvent shock on the compound.
-
Vortex Immediately: Vortex the final solution immediately and thoroughly after adding the intermediate stock to ensure rapid and uniform dispersion.
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound - Wikidata [wikidata.org]
- 4. 657410-79-2|this compound|BLD Pharm [bldpharm.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ajdhs.com [ajdhs.com]
- 12. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 13. Sonication - Wikipedia [en.wikipedia.org]
- 14. Sonication: Significance and symbolism [wisdomlib.org]
- 15. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 16. researchgate.net [researchgate.net]
- 17. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Stability issues of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine in solution
Welcome to the technical support guide for 1-Methyl-4-(6-nitropyridin-3-YL)piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. We will explore the primary causes of degradation and offer practical troubleshooting strategies and validation protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The molecule possesses two key structural motifs that are susceptible to degradation: the nitro-pyridyl system and the methyl-piperazine ring . Consequently, the primary stability concerns are:
-
Photodegradation: Nitroaromatic compounds are known to absorb UV-visible light, which can initiate photochemical degradation.[1][2]
-
pH-Dependent Hydrolysis: The piperazine and pyridine nitrogen atoms can be protonated, and the molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine in the methyl-piperazine moiety is a potential site for oxidation, which can be catalyzed by dissolved oxygen, metal ions, or other oxidizing agents.[3]
Q2: How should I store the solid (neat) form of the compound?
For maximum long-term stability, the solid compound should be stored under controlled conditions. Vendor recommendations often suggest storing it in an inert atmosphere at room temperature, tightly sealed to protect from moisture and light.[4]
Q3: What is the best practice for preparing and storing stock solutions?
To minimize degradation in solution:
-
Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, Methanol).
-
Light Protection: Prepare and store solutions in amber glass vials or by wrapping the container in aluminum foil.[1][5]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be kept at 4°C for a short duration.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Fresh is Best: Whenever possible, prepare solutions fresh on the day of the experiment.
Q4: What are the likely degradation products I should be aware of?
While specific degradation products for this exact molecule are not extensively documented, based on its structure, likely degradation pathways include:
-
Reduction of the nitro group to a nitroso or amino group, particularly under reducing conditions or certain photolytic pathways.
-
N-oxidation of the piperazine nitrogen atoms.
-
Demethylation of the N-methyl group on the piperazine ring.
-
Hydrolysis or cleavage at the pyridine-piperazine C-N bond.
-
Formation of nitrosamines like 1-methyl-4-nitrosopiperazine, which are known genotoxic impurities in related pharmaceutical compounds.[6]
Visualizing the Molecule and Its Vulnerabilities
The structure of this compound highlights the functional groups most prone to degradation.
Caption: Key functional groups affecting compound stability.
Troubleshooting Guide: Investigating Compound Instability
If you are observing inconsistent experimental results, loss of compound activity, or the appearance of unknown peaks in your analytical chromatograms, use this guide to diagnose the potential cause.
Problem: Loss of Potency or Inconsistent Assay Results Over Time
This is the most common manifestation of compound instability. The troubleshooting workflow below can help isolate the cause.
Caption: Troubleshooting workflow for compound instability.
Potential Degradation Pathways
Understanding how the molecule might break down is key to preventing it. The following diagram illustrates the most probable degradation routes.
Caption: Plausible degradation pathways for the target compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your compound, a forced degradation study is the industry-standard approach.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study exposes the compound to harsh conditions to rapidly identify potential liabilities.
Objective: To determine the intrinsic stability of this compound by subjecting it to acid, base, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks
-
HPLC or LC-MS/MS system
-
Photostability chamber (or UV lamp)
-
Calibrated oven
Procedure:
-
Prepare Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: For each condition below, prepare a sample in a clean vial. Include a "control" sample stored at 4°C in the dark.
| Stress Condition | Reagent/Setup | Concentration | Temperature | Duration | Neutralization Step (before analysis) |
| Acid Hydrolysis | 1 M HCl | 0.1 M | 60°C | 24 hours | Add equal molar amount of NaOH |
| Base Hydrolysis | 1 M NaOH | 0.1 M | 60°C | 24 hours | Add equal molar amount of HCl |
| Oxidation | 30% H₂O₂ | 3% | Room Temp | 24 hours | N/A |
| Thermal | Solution in Oven | N/A | 80°C | 48 hours | N/A |
| Photolytic | Solution in Photostability Chamber | N/A | Room Temp | Per ICH Q1B guidelines | N/A |
-
Sampling & Analysis:
-
Take an aliquot from each vial at specified time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the acid and base samples as indicated in the table.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Monitor for the appearance of new peaks (degradation products) in the chromatogram.
-
Determine the primary modes of degradation based on which conditions caused the most significant loss of the parent compound.
-
Protocol 2: Recommended Analytical Method for Stability Monitoring
A high-sensitivity LC-MS/MS method is ideal for separating and quantifying the parent compound and its potential degradation products.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[7][8]
-
Column: A C18 or Phenyl-Hexyl column (e.g., 2.7 µm, 4.6 mm x 100 mm) is a good starting point.[7]
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 9.0 with Ammonium Hydroxide.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound and potential non-polar degradants, then re-equilibrate.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z 223.1 (for [M+H]⁺ of C₁₀H₁₄N₄O₂).
-
Product Ions (Q3): Determine the most stable and abundant fragment ions by infusing a standard solution. These will be specific to your instrument but are essential for sensitive and specific quantification.
This method provides the necessary specificity to distinguish the parent compound from co-eluting impurities or degradation products, ensuring accurate stability assessment.[6]
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. 657410-79-2|this compound|BLD Pharm [bldpharm.com]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. hsa.gov.sg [hsa.gov.sg]
Deblocking strategies for protected 1-Methyl-4-(6-nitropyridin-3-YL)piperazine derivatives
Answering the user's request.## Technical Support Center: Deblocking Strategies for 1-Methyl-4-(6-nitropyridin-3-YL)piperazine Derivatives
Welcome to the technical support guide for the deprotection of N-protected this compound derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical scaffold. The presence of a reducible nitro group on the pyridine ring presents a unique chemical challenge, requiring careful selection of deprotection strategies to ensure the integrity of the target molecule.
This guide provides field-proven troubleshooting advice, detailed experimental protocols, and in-depth explanations to navigate the complexities of these transformations.
PART 1: Strategic Overview - Choosing Your Deblocking Pathway
The primary challenge in deprotecting derivatives of this compound lies in the chemoselective cleavage of the N-protecting group without affecting the nitroaromatic system. The two most common protecting groups for the piperazine nitrogen are the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive carboxybenzyl (Cbz) group. Your choice of strategy is dictated entirely by the protecting group present.
The following decision tree illustrates the logical workflow for selecting an appropriate deprotection method.
Caption: Decision tree for selecting a deprotection method.
PART 2: Troubleshooting Guides
This section addresses common issues encountered during deprotection reactions in a scannable, problem-solution format.
Table 1: Troubleshooting N-Boc Deprotection
Standard N-Boc deprotection is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] The primary mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid stoichiometry or concentration.[3] 2. Short reaction time or low temperature.[3] 3. Steric hindrance around the Boc group.[3][4] | 1. Increase equivalents of acid (e.g., use 25-50% TFA in DCM or 4M HCl in dioxane).[3] 2. Extend reaction time and monitor by TLC/LC-MS. Consider running at room temperature if initially cooled.[2][3] 3. For highly hindered substrates, longer reaction times or gentle warming (e.g., to 40°C) may be necessary, but monitor for side products.[3] |
| Low Yield / Product Loss | 1. Formation of volatile product salts during work-up. 2. Incomplete extraction due to product protonation. 3. Side reaction (t-butylation) with nucleophilic sites on the molecule.[5] | 1. Be cautious during solvent removal under high vacuum. 2. Ensure the aqueous layer is thoroughly basified (pH > 9) before extraction to deprotonate the piperazine nitrogen.[2] 3. Add a scavenger like triisopropylsilane (TIS) or water (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation intermediate.[3][4] |
| Formation of Side Products | 1. t-Butylation: The electrophilic tert-butyl cation generated can alkylate other nucleophilic sites (e.g., electron-rich aromatics).[4][5] 2. Degradation: Other acid-sensitive groups in the molecule (e.g., acetals, esters) may be cleaved.[2] | 1. Use a scavenger cocktail (e.g., 95:2.5:2.5 TFA/Water/TIS) to intercept the carbocation.[4] 2. If other acid-labile groups are present, consider milder conditions or an alternative protecting group strategy for future syntheses.[2][4] |
Table 2: Troubleshooting N-Cbz Deprotection in the Presence of a Nitro Group
Standard Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is generally incompatible with nitroarenes, as the nitro group is readily reduced to an amine under these conditions.[6] Therefore, alternative methods are required.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduction of Nitro Group | 1. Use of standard catalytic hydrogenation (H₂, Pd/C). This is the most common cause of failure. | 1. DO NOT USE H₂/Pd/C. Select a non-reductive cleavage method. a) Acidic Cleavage: Use HBr in acetic acid.[7][8] b) Nucleophilic Cleavage: Use a thiol-based reagent like 2-mercaptoethanol with a base.[7][9] c) Selective Transfer Hydrogenation: This can sometimes be selective but requires careful optimization. Use a hydrogen donor like ammonium formate with Pd/C.[6][10] |
| Incomplete Reaction (Acidic Cleavage) | 1. Insufficient strength or concentration of HBr solution. 2. Short reaction time. | 1. Use a fresh, standardized solution of HBr in acetic acid (e.g., 33%). 2. Extend the reaction time and monitor progress carefully by TLC or LC-MS.[6] |
| Incomplete Reaction (Nucleophilic Cleavage) | 1. Insufficient base or nucleophile. 2. Low reaction temperature. | 1. Ensure at least 2-4 equivalents of base (e.g., K₃PO₄) and 2 equivalents of the thiol are used.[7][9] 2. This reaction often requires heating (e.g., 75°C) to proceed at a reasonable rate.[7][9] |
| Formation of Side Products | 1. Alkylation (Acidic Cleavage): The benzyl cation generated can alkylate sensitive functional groups. 2. Thiol Adducts (Nucleophilic Cleavage): The thiol reagent or its benzylated byproduct may be difficult to remove. | 1. While less common than with Boc deprotection, this is a possibility. Ensure prompt work-up upon completion. 2. Perform a thorough aqueous wash and consider purification by column chromatography to remove sulfur-containing impurities. |
PART 3: Frequently Asked Questions (FAQs)
Q1: Why is my standard H₂/Pd/C Cbz deprotection protocol reducing the nitro group on my compound? A: Catalytic hydrogenation using a palladium catalyst and molecular hydrogen is a powerful reduction method. It is highly effective at cleaving the benzylic C-O bond of the Cbz group but is also extremely efficient at reducing nitroarenes to anilines.[6] The two functional groups have similar or overlapping reactivity profiles under these conditions, making selective deprotection nearly impossible. You must switch to a non-hydrogenolytic method.
Q2: I am performing a Boc deprotection with TFA. What is the purpose of adding water or TIS as a "scavenger"? A: The acid-catalyzed cleavage of a Boc group generates a highly reactive tert-butyl cation as an intermediate.[3][4] This electrophile can attack any available nucleophile in your reaction. If your molecule of interest contains electron-rich aromatic rings or other nucleophilic centers, this can lead to unwanted t-butylation, forming a significant byproduct.[4][5] Scavengers are nucleophiles added in excess to "trap" this cation before it can react with your product.[4] Water traps it to form tert-butanol, while triisopropylsilane (TIS) reduces it.[4]
Q3: Is HBr in acetic acid a safe choice for my nitro-containing compound? Will it affect the nitro group? A: Yes, HBr in acetic acid is an excellent choice for Cbz deprotection when a reducible group like a nitroarene is present.[8][11] The mechanism is acid-mediated cleavage and does not involve reduction. The nitro group is stable under these strong, non-nucleophilic acidic conditions. However, be aware that these are harsh conditions that may cleave other acid-sensitive protecting groups if present.
Q4: My reaction is complete, but I'm having trouble isolating my deprotected product after work-up. What can I do? A: The product, a deprotected piperazine, is a basic amine. After acidic deprotection, it exists as a salt (e.g., hydrochloride or trifluoroacetate). During work-up, you must add a base (like NaHCO₃, Na₂CO₃, or dilute NaOH) to neutralize the acid and deprotonate your product, converting it to the free base.[2] Only the neutral free base will be efficiently extracted into an organic solvent like dichloromethane or ethyl acetate. Ensure your aqueous layer is sufficiently basic (test with pH paper) before performing the extraction.[2]
PART 4: Experimental Protocols & Workflows
Protocol 1: N-Boc Deprotection using TFA in DCM
This is the standard protocol for removing a Boc protecting group.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Methodology:
-
Dissolve the N-Boc protected this compound derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][4]
-
Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1][3]
-
Carefully add a saturated aqueous solution of NaHCO₃ to the residue until effervescence ceases and the pH is basic.[2]
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: N-Cbz Deprotection using HBr in Acetic Acid
This protocol is suitable for substrates containing hydrogenation-sensitive groups like nitroarenes.[8]
Methodology:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of glacial acetic acid at room temperature.
-
Add a 33% (w/w) solution of hydrogen bromide (HBr) in acetic acid.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours depending on the substrate's reactivity.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask of vigorously stirred, cold diethyl ether to precipitate the product as its HBr salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
The HBr salt can be used directly or neutralized with a base and extracted as described in Protocol 1 to yield the free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Welcome to the technical support center for 1-Methyl-4-(6-nitropyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Understanding the Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nucleophilic nitrogen of 1-methylpiperazine attacks an electron-deficient pyridine ring, displacing a leaving group. The nitro group (-NO2) is a powerful electron-withdrawing group, which activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am experiencing a very low yield, or no desired product is forming in my reaction to synthesize this compound. What are the potential causes and how can I resolve this?
Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
-
Insufficient Activation of the Pyridine Ring: The pyridine ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur. The presence of a strong electron-withdrawing group, like a nitro group, is crucial.[1]
-
Troubleshooting:
-
Verify Starting Material: Ensure your starting halonitropyridine (e.g., 3-chloro-6-nitropyridine or 3-bromo-6-nitropyridine) is correct and of high purity.
-
Reaction Conditions: SNAr reactions often require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and temperature.
-
-
-
Poor Nucleophilicity of 1-Methylpiperazine: The nitrogen atom of 1-methylpiperazine must be a good nucleophile to attack the pyridine ring.
-
Troubleshooting:
-
Base Addition: The reaction often requires a base to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure the base is dry and added in the correct stoichiometric amount.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base and leave the anion more reactive.
-
-
-
Decomposition of Starting Materials or Product: The starting materials or the product might be unstable under the reaction conditions.
-
Troubleshooting:
-
Temperature Control: While heat is often necessary, excessive temperatures can lead to decomposition. Screen a range of temperatures to find the optimal balance between reaction rate and stability.
-
Reaction Time: Prolonged reaction times can also lead to degradation. Monitor the reaction progress and stop it once the formation of the desired product is maximized.
-
-
Issue 2: Formation of Side Products - Disubstitution
Question: My reaction is producing a significant amount of a disubstituted byproduct. How can I improve the selectivity for the desired mono-substituted product?
Answer: The formation of a 1,4-disubstituted piperazine byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine starting material, even though one is methylated. In the case of reacting with a halonitropyridine, the primary side product would be the symmetrical disubstitution on the piperazine ring if piperazine itself is used as the starting material. When using 1-methylpiperazine, this is less of a concern. However, if you are synthesizing a related compound starting from piperazine, the following strategies are crucial:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[2]
-
Slow Addition of the Electrophile: Adding the halonitropyridine dropwise, especially at low temperatures, can help control the reaction rate and minimize disubstitution.[2]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is subsequently removed after the substitution reaction.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my this compound product from the reaction mixture. What are the recommended purification techniques?
Answer: Purifying piperazine derivatives can be challenging due to their basic nature and potential solubility in both organic and aqueous phases.
-
Column Chromatography: This is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to prevent the product from tailing on the silica gel column.
-
-
Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free-base product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Solvent Screening: Screen various solvents or solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and molecular weight of this compound? A1: this compound is typically a solid. Its molecular formula is C₁₀H₁₄N₄O₂, with a molecular weight of approximately 222.24 g/mol .[3][4]
Q2: What are the recommended storage conditions for this compound? A2: It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C. Phenylpiperazine derivatives, in general, are more stable when stored frozen or refrigerated.[5]
Q3: What are the main safety hazards associated with the starting materials for this synthesis? A3: The starting material, such as 3-chloro-6-nitropyridine or 5-chloro-2-nitropyridine, is harmful if swallowed, causes skin irritation, and serious eye irritation.[6][7][8] It may also cause respiratory irritation.[6][7][8] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can the nitro group on the product be reduced? A4: Yes, the nitro group on similar nitropyridine-piperazine compounds can be reduced to an amino group. A common method for this reduction is catalytic hydrogenation.[9]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
| Reagent | Molar Eq. | Amount |
| 3-Chloro-6-nitropyridine | 1.0 | (e.g., 1.0 g) |
| 1-Methylpiperazine | 1.2 | (calculate based on starting material) |
| Potassium Carbonate (K₂CO₃) | 2.0 | (calculate based on starting material) |
| Acetonitrile | - | (e.g., 20 mL) |
Procedure:
-
To a solution of 3-chloro-6-nitropyridine in acetonitrile, add potassium carbonate and 1-methylpiperazine.
-
Stir the reaction mixture at reflux (approximately 82°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to isolate the desired product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aq).
-
Separate the layers and collect the aqueous layer.
-
Wash the aqueous layer with DCM to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the pH is > 10.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
V. Visualizing the Process
Reaction Mechanism
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
VI. References
-
BLDpharm. This compound. --INVALID-LINK--
-
ChemBK. This compound. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Piperazine Synthesis. --INVALID-LINK--
-
BenchChem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. --INVALID-LINK--
-
BenchChem. Troubleshooting Low Yield in Piperazine Derivative Synthesis. --INVALID-LINK--
-
Wikidata. This compound. --INVALID-LINK--
-
BenchChem. 1-(6-Nitropyridin-3-yl)piperazine. --INVALID-LINK--
-
Jubilant Ingrevia. Safety Data Sheet - 5-Chloro-2-nitropyridine. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet - 3-Chloropyridine. --INVALID-LINK--
-
ChemicalBook. 1-(6-nitropyridin-3-yl)piperazine synthesis. --INVALID-LINK--
-
National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet - 2-Chloro-5-nitropyridine. --INVALID-LINK--
-
Jubilant Ingrevia. Safety Data Sheet - 2-Chloro-3-nitropyridine. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Ambeed. Reactions of Piperazines. --INVALID-LINK--
-
Biosynth. Safety Data Sheet - 4-Amino-2,6-dichloro-3-nitropyridine. --INVALID-LINK--
-
Wikipedia. Nucleophilic aromatic substitution. --INVALID-LINK--
-
Pharmaffiliates. 1-(6-Nitropyridin-3-yl)-4-nitrosopiperazine. --INVALID-LINK--
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. --INVALID-LINK--
-
Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. --INVALID-LINK--
-
University of Rochester. How To: Troubleshoot a Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Piperazine synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. --INVALID-LINK--
-
PubMed. Stability of Synthetic Piperazines in Human Whole Blood. --INVALID-LINK--
-
Google Patents. Purification of piperazine. --INVALID-LINK--
-
PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. --INVALID-LINK--
-
BenchChem. Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. --INVALID-LINK--
-
PubChem. 1-(6-Nitropyridin-3-yl)piperazine. --INVALID-LINK--
-
Sigma-Aldrich. 1-(6-Nitropyridin-3-yl)piperazine. --INVALID-LINK--
-
Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. --INVALID-LINK--
-
Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. --INVALID-LINK--
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
Technical Support Center: Enhancing Regioselectivity with 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(6-nitropyridin-3-YL)piperazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to regioselectivity in your experiments. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the chemical principles at play.
Understanding the Reactivity of this compound
This compound is a substituted pyridine, a class of electron-deficient heteroarenes. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 6-position significantly influence the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (C2, C4, and C6) are inherently electron-poor and thus activated for nucleophilic attack.[1][2][3] The stability of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving this reactivity.[2][3]
The substituents on the pyridine ring—the nitro group at C6 and the 1-methylpiperazine group at C3—exert strong directing effects, creating challenges and opportunities for regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the nitro group, but I'm observing a mixture of products. What are the likely side products and why?
A1: This is a common issue stemming from the complex electronic and steric landscape of the molecule. While the C6 position, bearing the nitro leaving group, is a primary site for nucleophilic attack, other positions on the pyridine ring are also activated.
Root Cause Analysis:
-
Electronic Effects: The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[1][4] The powerful electron-withdrawing nitro group at C6 further activates the ortho (C5) and para (C3) positions. This creates multiple electronically favorable sites for a nucleophile to attack.
-
Steric Hindrance: The bulky 1-methylpiperazine group at the C3 position will sterically hinder nucleophilic attack at the adjacent C2 and C4 positions.[1] This steric hindrance can redirect the nucleophile to the more accessible C6 position.
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents) and "soft" nucleophiles (e.g., thiolates) can exhibit different regioselectivities based on the principles of Hard and Soft Acids and Bases (HSAB) theory.[5]
Likely Side Products:
-
C2-Substitution Product: If the nucleophile is small enough to overcome the steric hindrance from the adjacent piperazine group, attack at the C2 position can occur, leading to a product where a hydrogen atom is displaced (this is less common without an oxidative workup).
-
C4-Substitution Product: Similar to C2, the C4 position is electronically activated but sterically hindered.
-
C5-Substitution Product: While less common as there is no leaving group, a strong nucleophile might attack at C5, leading to a dearomatized intermediate that could potentially re-aromatize under certain conditions.
Q2: How can I enhance the regioselectivity to favor substitution at the C6 position, replacing the nitro group?
A2: To favor substitution at C6, you need to leverage reaction conditions that accentuate the electronic activation at this position while making competing pathways less favorable.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use polar aprotic solvents like DMSO or DMF. | These solvents can stabilize the charged Meisenheimer intermediate formed during SNAr, accelerating the desired reaction. The ability of the solvent to act as a hydrogen-bond acceptor can also influence regioselectivity.[6] |
| Temperature Control | Start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase if the reaction is sluggish. | Lower temperatures can increase the selectivity of kinetically controlled reactions by favoring the pathway with the lowest activation energy, which is often the desired C6 substitution. |
| Choice of Base | If a base is required, use a non-nucleophilic, sterically hindered base like DBU or a proton sponge. | This prevents the base itself from acting as a competing nucleophile. |
| Nucleophile Bulk | Employ a bulkier nucleophile if possible. | A larger nucleophile will be more sensitive to the steric hindrance at the C2 and C4 positions, thus favoring attack at the more open C6 position.[1] |
Experimental Workflow for Enhancing C6-Selectivity:
Caption: Workflow for optimizing C6 substitution.
Q3: I am interested in functionalizing the piperazine moiety. What are the key considerations?
A3: The piperazine ring contains two nitrogen atoms: a tertiary amine (N1, methylated) and a secondary amine (N4, attached to the pyridine). The secondary amine is the primary site for further functionalization with electrophiles.
Key Considerations:
-
Basicity: The N4 nitrogen's basicity is reduced due to the electron-withdrawing effect of the attached nitropyridine ring. This can make it less reactive than a typical secondary amine in a piperazine ring.
-
Reaction Conditions: Acylation, alkylation, or sulfonylation reactions will primarily occur at the N4 position. You may need slightly more forcing conditions (e.g., elevated temperature, stronger base) to overcome the reduced nucleophilicity.
Protocol for N4-Alkylation of the Piperazine Ring:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA).
-
Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., to reflux) and monitor its progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography to obtain the N4-alkylated product.
Q4: Can I selectively reduce the nitro group without affecting the pyridine ring? What are the implications for subsequent reactions?
A4: Yes, selective reduction of the nitro group to an amino group is a common and highly useful transformation. This dramatically alters the electronic properties of the pyridine ring and, consequently, its reactivity.
Recommended Reduction Methods:
| Method | Reagents & Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like ethanol or ethyl acetate. | This is a clean and efficient method. Care must be taken to avoid over-reduction of the pyridine ring under harsh conditions. |
| Chemical Reduction | SnCl₂·2H₂O in ethanol or HCl. | A classic method for nitro group reduction. |
| Transfer Hydrogenation | Ammonium formate or cyclohexene with Pd/C. | A milder alternative to using hydrogen gas. |
Implications of Nitro Group Reduction:
The resulting 3-(1-methylpiperazin-4-yl)-6-aminopyridine has a significantly different reactivity profile:
-
From Electron-Withdrawing to Electron-Donating: The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution (SEAr) and deactivates it towards nucleophilic aromatic substitution (SNAr).
-
New Reaction Possibilities: The newly formed amino group can undergo a wide range of reactions, such as diazotization followed by Sandmeyer reactions, acylation, and formation of heterocyclic rings.
Caption: Change in reactivity after nitro group reduction.
References
Validation & Comparative
A Comparative Analysis of the Biological Efficacy of Novel Piperazine Derivatives versus Standard Therapeutic Agents
In the landscape of modern pharmacology, the piperazine scaffold stands out as a cornerstone of medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2] Its unique structural and physicochemical properties have led to its incorporation into drugs targeting a multitude of conditions, including cancer, microbial infections, and central nervous system disorders.[1][2] This guide provides a detailed comparative analysis of the biological efficacy of emerging piperazine derivatives, with a particular focus on their anticancer properties, benchmarked against established standard-of-care treatments. While direct experimental data on 1-Methyl-4-(6-nitropyridin-3-YL)piperazine is limited in the public domain, this review synthesizes findings from closely related piperazine-containing compounds to project potential efficacy and guide future research.
The Piperazine Moiety: A Privileged Scaffold in Drug Discovery
The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions endows piperazine derivatives with favorable pharmacokinetic properties.[2] This structure allows for diverse substitutions, enabling the fine-tuning of biological activity, selectivity, and metabolic stability.[2] These modifications are pivotal in transforming a basic chemical structure into a potent therapeutic agent.
Anticancer Efficacy: A Prominent Therapeutic Avenue
A significant body of research highlights the potential of piperazine derivatives as potent anticancer agents.[3][4][5] These compounds have demonstrated efficacy across a range of cancer cell lines, often through mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]
Case Study: Vindoline-Piperazine Conjugates
A series of novel vindoline-piperazine conjugates have shown significant antiproliferative effects against a panel of 60 human tumor cell lines (NCI60).[3][6] Notably, conjugates featuring a [4-(trifluoromethyl)benzyl]piperazine moiety demonstrated potent activity against breast cancer cell lines (MDA-MB-468), with a growth inhibition (GI50) value of 1.00 μM.[3][6] Another derivative, containing a 1-bis(4-fluorophenyl)methyl piperazine, was highly effective against non-small cell lung cancer cells (HOP-92) with a GI50 of 1.35 μM.[3][6]
Comparative Performance Against Standard Chemotherapeutics
To contextualize the efficacy of these novel piperazine derivatives, a comparison with standard anticancer drugs is essential. The following table summarizes the in vitro cytotoxicity of selected piperazine derivatives against various cancer cell lines, juxtaposed with the performance of established chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Piperazine Derivatives | |||
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [3][6] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 | [3][6] |
| 4-(benzo[3][5]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 | [4] |
| Piperazine-linked bergenin hybrid 5a | CAL-27 (Tongue) | 15.41 | [5] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MDA-MB-231 (Breast) | ~0.5-1.0 | Standard Literature |
| Cisplatin | A549 (Lung) | ~3.0-5.0 | Standard Literature |
| Gefitinib | A-549 (Lung) | Varies | [7] |
It is important to note that direct comparisons of IC50/GI50 values across different studies should be made with caution due to variations in experimental conditions. However, the data indicates that certain piperazine derivatives exhibit potency in the low micromolar range, positioning them as promising candidates for further development.
Unraveling the Mechanism of Action: Induction of Apoptosis
Many piperazine derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This process is characterized by a cascade of molecular events that lead to controlled cell death, a desirable outcome in cancer therapy.
Caption: Generalized apoptotic pathway induced by piperazine derivatives.
Experimental Protocols for Efficacy Evaluation
The assessment of the biological efficacy of novel compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments commonly employed in this field.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives and standard drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Cell Cycle Analysis via Flow Cytometry
Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Caption: A typical workflow for evaluating the anticancer efficacy of novel compounds.
Other Therapeutic Potentials of Piperazine Derivatives
Beyond cancer, piperazine derivatives have demonstrated a broad spectrum of biological activities. For instance, certain pyridylpiperazine hybrids have been identified as potent urease inhibitors, with IC50 values significantly lower than the standard inhibitor thiourea.[8] This suggests their potential application in treating infections caused by urease-producing bacteria. Additionally, other derivatives have been characterized as histamine H3 receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors, indicating their relevance in neurological and metabolic disorders, respectively.[9][10]
Conclusion and Future Directions
The piperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific compound this compound requires further investigation, the broader class of piperazine derivatives has shown considerable promise, particularly in the realm of oncology. The data presented herein underscores the potential of these compounds to rival, and in some cases, potentially exceed the efficacy of existing standards of care.
Future research should focus on synthesizing and evaluating a wider range of this compound analogues to establish a clear structure-activity relationship. In vivo studies using animal models are a critical next step to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.[9][11][12] Through continued innovation in medicinal chemistry and rigorous biological evaluation, piperazine derivatives are poised to make a lasting impact on the future of medicine.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Validation for 1-Methyl-4-(6-nitropyridin-3-YL)piperazine (MNP) Derived Compounds
Abstract
The journey of a novel therapeutic compound from bench to bedside is contingent on a rigorous, evidence-based understanding of its mechanism of action. For derivatives of the 1-Methyl-4-(6-nitropyridin-3-YL)piperazine (MNP) scaffold, which show potential activity against neurological targets, validating the engagement and functional modulation of their intended protein targets within a complex living system is the most critical juncture in preclinical development.[1] This guide provides a comparative analysis of key in vivo methodologies for target validation. We move beyond mere protocol recitation to explore the causal logic behind experimental design, offering a strategic framework for researchers, scientists, and drug development professionals. Here, we compare and contrast techniques for confirming direct target engagement, correlating pharmacokinetics with pharmacodynamics, and utilizing genetic and disease models to unequivocally link a compound's therapeutic effect to its molecular target.
Introduction: The Challenge of In Vivo Validation
The MNP scaffold, with the chemical formula C₁₀H₁₄N₄O₂, is a promising starting point for medicinal chemistry programs.[2][3] Preliminary data suggest that compounds derived from this structure may interact with key neurotransmitter systems, such as serotonin and dopamine receptors, indicating a potential therapeutic role in psychiatric or neurological disorders.[1]
However, promising in vitro affinity and cell-based activity do not guarantee in vivo efficacy. A living organism presents a complex environment of metabolic enzymes, plasma protein binding, and physiological barriers that can profoundly alter a compound's behavior. Therefore, once a putative target is identified through methods like affinity chromatography or proteomic screening, it is imperative to answer a series of critical questions in vivo:
-
Target Engagement: Does the compound physically interact with its intended target in the relevant tissue at clinically achievable concentrations?
-
Pharmacodynamic (PD) Response: Does this engagement lead to a measurable, dose-dependent change in a downstream biomarker related to the target's biological function?
-
Phenotypic Confirmation: Does modulation of the target, either by the compound or by genetic means, produce the same, predictable therapeutic outcome in a relevant disease model?
This guide will dissect the primary experimental systems used to answer these questions, providing the technical details and strategic insights needed to build a robust target validation package.
Methodology 1: Confirming Physical Target Occupancy (Target Engagement)
Target engagement (TE) is the foundational measurement confirming that a drug physically interacts with its intended protein target in a living system.[4] Without evidence of TE, any observed physiological effect cannot be confidently attributed to an on-target mechanism. Several powerful, yet distinct, methodologies exist to quantify this crucial parameter.
Comparative Analysis of In Vivo Target Engagement Techniques
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. Tissues are harvested post-dosing, heated to various temperatures, and the amount of remaining soluble target protein is quantified.[5][6] | Label-free; reflects engagement in the native cellular environment; applicable to tissues.[7] | Semi-quantitative without advanced mass-spec; requires specific antibodies; can be technically demanding for low-abundance proteins. | Western blot bands or mass-spec signal intensity showing increased protein stability at higher temperatures in drug-treated vs. vehicle-treated samples. |
| Positron Emission Tomography (PET) | A radiolabeled version of the drug (or a competing tracer) is administered, allowing for non-invasive, real-time visualization and quantification of target occupancy in the brain or other organs.[7] | Non-invasive; provides quantitative occupancy data across different tissues over time in the same animal; highly translatable to clinical studies. | Requires synthesis of a radiolabeled tracer; expensive infrastructure (cyclotron, PET scanner); resolution is at the tissue level, not cellular.[7] | PET images and time-activity curves used to calculate a Target Occupancy (%) value. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families. A decrease in probe binding in drug-treated animals indicates the target enzyme is occupied by the drug.[4][8] | Can assess engagement across an entire enzyme family, providing selectivity information; highly sensitive.[4] | Primarily limited to enzyme classes with available probes (e.g., serine hydrolases, kinases); requires tissue lysis for analysis. | Gel-based fluorescence or mass-spectrometry data showing reduced probe labeling of the target protein in drug-treated samples. |
Experimental Protocol: In Vivo Tissue CETSA
This protocol outlines a typical workflow for assessing target engagement in the brain of a mouse dosed with an MNP-derived compound.
-
Dosing: Administer the MNP compound to a cohort of mice at various doses (and a vehicle control group) via a relevant route (e.g., intraperitoneal injection or oral gavage).
-
Time Course: Euthanize animals at a predetermined time point post-dose, ideally corresponding to the peak compound concentration in the brain (Tmax), as determined by prior pharmacokinetic studies.
-
Tissue Harvest: Rapidly dissect the brain tissue, placing it immediately on dry ice to halt metabolic activity and preserve protein integrity.
-
Homogenization: Homogenize the tissue samples in a buffer containing protease and phosphatase inhibitors to create a tissue lysate.
-
Heating Step: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. This step denatures and precipitates unbound, unstable proteins.[6]
-
Separation: Centrifuge the heated samples at high speed to pellet the aggregated proteins. The supernatant contains the soluble, stable protein fraction.
-
Quantification: Collect the supernatant and quantify the amount of the specific target protein using Western blotting or mass spectrometry. A successful result will show that in drug-treated samples, the target protein remains soluble at higher temperatures compared to vehicle-treated samples.[5]
Methodology 2: Correlating Exposure with Effect (PK/PD Modeling)
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling establishes a mathematical relationship between the drug's concentration over time (PK) and the resulting biological effect (PD).[9][10] This is a critical step to demonstrate that the magnitude and duration of target modulation are directly driven by the compound's exposure in the relevant tissue.[11][12]
The core principle is to measure a biomarker —a downstream indicator of target activity. For an MNP compound targeting a serotonin receptor, a relevant PD biomarker might be the level of a key second messenger (like cAMP) or the firing rate of specific neurons.
Experimental Workflow: PK/PD Study
A PK/PD study requires careful temporal coordination of sample collection for both drug concentration and biomarker analysis.
Caption: Figure 1: Workflow for a typical in vivo PK/PD study.
The goal of the modeling step is to generate an exposure-response curve, demonstrating that as the concentration of the MNP compound increases, the biomarker is modulated in a predictable, often saturable, manner. This provides strong evidence that the compound is driving a biological effect through the target pathway.
Methodology 3: The Decisive Role of Genetic Validation
Genetic validation provides the most definitive evidence linking a gene (the drug's target) to a specific phenotype.[13] The logic is straightforward: if a drug works by inhibiting a specific target, then genetically removing that target from an animal should either mimic the drug's effect or render the drug ineffective. CRISPR-Cas9 technology has revolutionized this approach by enabling the precise and complete knockout of genes.[14][15][16]
Comparative Analysis of Genetic Validation Models
| Model Type | Principle | Advantages | Limitations |
| Constitutive Knockout (KO) | The target gene is permanently deleted from every cell of the animal from conception. | Provides a clear, unambiguous test of the gene's role in the drug's mechanism.[15] | Can be embryonically lethal if the gene is essential for development; does not account for compensatory mechanisms. |
| Conditional Knockout (cKO) | The target gene is deleted only in specific cell types or at a specific time (e.g., upon administration of tamoxifen in Cre-Lox systems). | Spatiotemporal control avoids lethality and allows for tissue-specific validation. | More complex and time-consuming to generate and validate the mouse strain. |
| RNA interference (shRNA/siRNA) | Small RNAs are used to degrade the target mRNA, reducing protein expression ("knockdown") rather than eliminating the gene. | Faster and less expensive than generating KO mice; can be delivered transiently. | Knockdown is often incomplete, which can lead to ambiguous results; potential for off-target effects.[14] |
Experimental Design: Drug Efficacy in a Target Knockout Model
-
Generate Model: Create a knockout (KO) mouse line where the putative target of the MNP compound is deleted.
-
Induce Disease Phenotype: Use a relevant disease model (e.g., a behavioral model of anxiety or depression) in both the KO mice and their wild-type (WT) littermates.
-
Administer Compound: Treat cohorts of both WT and KO mice with the MNP compound or a vehicle control.
-
Assess Outcome: Measure the therapeutic outcome.
-
Expected Result (Confirmation): The MNP compound shows a therapeutic effect in the WT mice, but has no effect in the KO mice. This demonstrates that the drug requires the target to function, providing definitive validation.
-
Methodology 4: Efficacy in Preclinical Disease Models
The ultimate test of a therapeutic compound is its ability to produce a beneficial outcome in a relevant animal model of human disease.[17][18] This step integrates all previous validation data—target engagement and biomarker modulation must translate into a meaningful phenotypic change.
The choice of model is critical. For MNP compounds with potential neurological targets, this could include:
-
Forced Swim Test or Tail Suspension Test: To screen for antidepressant-like activity.
-
Elevated Plus Maze or Open Field Test: To assess anxiolytic effects.
-
Patient-Derived Xenograft (PDX) Models: If the target is implicated in brain tumors, where human tumor tissue is implanted into immunodeficient mice.[19]
Logical Workflow for Target Validation
The methodologies described are not independent, but form a logical and iterative progression. A comprehensive validation strategy integrates these approaches to build an unassailable case for the compound's mechanism of action.
References
- 1. Buy this compound | 657410-79-2 [smolecule.com]
- 2. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. PKPD model - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. biocompare.com [biocompare.com]
- 14. selectscience.net [selectscience.net]
- 15. criver.com [criver.com]
- 16. Frontiers | Revolutionizing in vivo therapy with CRISPR/Cas genome editing: breakthroughs, opportunities and challenges [frontiersin.org]
- 17. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Abstract
The development of targeted kinase inhibitors represents a cornerstone of modern precision medicine. However, the high degree of structural conservation across the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target effects can lead to unforeseen toxicities and diminished therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using 1-Methyl-4-(6-nitropyridin-3-YL)piperazine as a case study. We will delve into the strategic application of industry-standard assays, including broad-panel binding screens and cell-based target engagement studies, to build a robust selectivity profile. By comparing its performance against established inhibitors, Pictilisib (GDC-0941) and Alpelisib (BYL719), we illustrate how to interpret cross-reactivity data to guide lead optimization and de-risk clinical progression.
Introduction: The Imperative of Selectivity in Kinase Inhibition
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a highly attractive target for therapeutic intervention.[1][2] This pathway governs critical cellular processes, including proliferation, survival, and metabolism.[3][4] The development of small molecule inhibitors targeting key nodes of this pathway, particularly Phosphatidylinositol 3-kinases (PI3Ks), has yielded several approved drugs.
However, the PI3K family itself consists of multiple isoforms (e.g., α, β, δ, γ) with distinct physiological roles. While inhibiting the oncogenic PI3Kα isoform is often the primary goal in tumors with PIK3CA mutations, inadvertent inhibition of other isoforms can lead to a spectrum of on-target, off-isoform toxicities.[5][6] Furthermore, promiscuous binding to unrelated kinases outside the PI3K family can cause unpredictable off-target liabilities. Therefore, a rigorous and multi-faceted approach to profiling inhibitor selectivity is not merely an academic exercise but a critical step in drug development.[7][8]
This guide introduces This compound , a novel investigational compound featuring a piperazine-pyridine scaffold common in kinase inhibitors.[9][10][11] We will treat this molecule as a putative PI3Kα inhibitor and outline a systematic workflow to characterize its selectivity profile in comparison to two well-documented clinical candidates:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor, active against α, β, δ, and γ isoforms.[12][13]
-
Alpelisib (BYL719): A highly selective PI3Kα inhibitor.[14][15]
The Profiling Strategy: A Multi-Tiered Approach
A robust selectivity assessment relies on orthogonal assays that measure different aspects of inhibitor-kinase interaction. Our strategy progresses from a broad, high-throughput survey to more focused, biologically relevant systems.
This approach ensures that we build a comprehensive picture:
-
Tier 1 (Binding Affinity): We first understand the full landscape of potential interactions using a competition binding assay, which is independent of enzyme activity or ATP.[16][17] This step is crucial for identifying both expected and unexpected off-targets.
-
Tier 2 (Cellular Engagement): We then verify that the compound can engage its primary target within the complex milieu of a living cell. This validates the initial screening hits in a more physiologically relevant environment.[18][19]
-
Tier 3 (Functional Inhibition): Finally, we confirm that target binding translates into functional inhibition of the kinase and its downstream signaling pathway.[3][5]
Experimental Methodologies & Comparative Data
Tier 1: KINOMEscan® Broad-Panel Selectivity Screening
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the binding interactions between a test compound and a large panel of kinases.[20][21] The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR).[16]
Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve this compound, Pictilisib, and Alpelisib in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration of 1 µM in the assay buffer.
-
Assay Assembly: The assay is performed by combining three components: a DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound.
-
Competition Binding: The mixture is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase active site.
-
Capture & Washing: The immobilized ligand captures any unbound kinase. Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR, which detects the DNA tag. The results are reported as Percent of Control (%Ctrl), where a lower value indicates stronger binding.
-
Data Analysis: A selectivity score (S-score) can be calculated to quantify selectivity. S(1µM) = (Number of kinases with %Ctrl < 10) / (Total number of kinases tested). A lower S-score indicates higher selectivity.
Comparative KINOMEscan® Data (Illustrative)
| Kinase Target | 1-Methyl-4-(...)* | Pictilisib (GDC-0941) | Alpelisib (BYL719) |
| %Ctrl @ 1µM | %Ctrl @ 1µM | %Ctrl @ 1µM | |
| PI3Kα (p110α) | 0.5 | 0.1 | 0.2 |
| PI3Kβ (p110β) | 35.2 | 5.5 | 65.8 |
| PI3Kδ (p110δ) | 41.8 | 0.2 | 45.1 |
| PI3Kγ (p110γ) | 55.6 | 8.9 | 52.3 |
| mTOR | 68.4 | 15.7 | 88.9 |
| DNA-PK | 72.1 | 25.3 | 91.2 |
| ABL1 | 95.3 | 98.1 | 99.5 |
| SRC | 92.0 | 95.4 | 98.7 |
| Selectivity Score S(10) | 0.002 (1/468) | 0.013 (6/468) | 0.002 (1/468) |
...YL)piperazine
Interpretation: The KINOMEscan® results suggest that this compound, much like Alpelisib, exhibits high selectivity for PI3Kα, with minimal binding to other PI3K isoforms or unrelated kinases at a 1 µM concentration.[14][15] In contrast, Pictilisib demonstrates its pan-PI3K inhibitor profile by strongly binding to all Class I isoforms and showing some activity against related kinases like mTOR and DNA-PK.[12][22]
Tier 2: NanoBRET™ Cellular Target Engagement
To confirm these binding interactions in a physiological context, we employ the NanoBRET™ Target Engagement Assay.[18][23] This technology measures compound binding to a specific protein target in intact cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[19][24] A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.
Protocol: NanoBRET™ PI3Kα Assay
-
Cell Culture: Seed HEK293 cells transiently expressing a PI3Kα-NanoLuc® fusion protein into 96-well assay plates.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells, followed immediately by the addition of the specific PI3K NanoBRET™ tracer.
-
Equilibration: Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach binding equilibrium.[25]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a luminometer capable of sequentially measuring donor (460 nm) and acceptor (618 nm) emission.[23]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.
Comparative Cellular Target Engagement Data (Illustrative)
| Compound | Intracellular IC50 (nM) for PI3Kα |
| This compound | 25 |
| Pictilisib (GDC-0941) | 46[12] |
| Alpelisib (BYL719) | 35 |
Interpretation: The NanoBRET™ data confirm that our lead compound effectively engages the PI3Kα target inside living cells with a potency comparable to, or slightly better than, the established inhibitors Pictilisib and Alpelisib. This is a critical validation step, demonstrating cell permeability and target binding in a native environment.
Tier 3: In Vitro Enzymatic & Cellular Pathway Assays
Finally, we must demonstrate that binding and target engagement translate to functional inhibition of the kinase and its downstream signaling pathway.
Biochemical IC50: An in vitro kinase assay (e.g., ADP-Glo™) is used to measure the direct inhibition of the purified PI3Kα enzyme. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Cellular pAKT EC50: A cellular assay is used to measure the inhibition of the PI3K pathway. This is typically done by measuring the phosphorylation of AKT (a direct downstream substrate of PI3K) via Western Blot or HTRF assay after stimulating cells with a growth factor (e.g., IGF-1).
Comparative Functional Data (Illustrative)
| Compound | Biochemical PI3Kα IC50 (nM) | Cellular pAKT (Ser473) EC50 (nM) |
| This compound | 8 | 45 |
| Pictilisib (GDC-0941) | 3[26] | 28[12] |
| Alpelisib (BYL719) | 5[14] | 50 |
Interpretation: The functional data align with the binding and engagement results. This compound is a potent inhibitor of the PI3Kα enzyme. Crucially, it demonstrates on-target pathway inhibition in a cellular context at a concentration (EC50 of 45 nM) consistent with its target engagement potency (IC50 of 25 nM). The typical shift between biochemical and cellular potency values is expected and reflects factors like cell permeability, protein binding, and the need to compete with high intracellular ATP concentrations.
Conclusion and Future Directions
The systematic profiling of This compound demonstrates a highly potent and selective inhibitor of the PI3Kα kinase.
-
High Selectivity: Broad kinome screening reveals a selectivity profile comparable to the best-in-class inhibitor, Alpelisib, with a primary interaction limited to PI3Kα.
-
Potent Cellular Activity: The compound effectively engages PI3Kα in living cells and inhibits downstream pathway signaling with nanomolar potency.
Compared to the pan-PI3K inhibitor Pictilisib, our lead compound's selectivity may offer a significant therapeutic advantage by potentially avoiding toxicities associated with the inhibition of other PI3K isoforms.[13] Its profile is more aligned with the α-selective inhibitor Alpelisib, which has demonstrated clinical efficacy in patients with PIK3CA-mutated tumors.[6][27]
The data presented in this guide provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy studies in PIK3CA-mutant xenograft models and comprehensive safety toxicology assessments. This rigorous, multi-tiered approach to cross-reactivity profiling is essential for building confidence in a candidate molecule and is a foundational component of modern, targeted drug discovery.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chayon.co.kr [chayon.co.kr]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. selleck.co.jp [selleck.co.jp]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. eubopen.org [eubopen.org]
- 26. medchemexpress.com [medchemexpress.com]
- 27. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthetic Routes of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
Introduction
1-Methyl-4-(6-nitropyridin-3-YL)piperazine is a key building block in contemporary medicinal chemistry, frequently appearing as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its structural motif, featuring a nitropyridine ring coupled to a methylpiperazine moiety, is of significant interest to researchers in drug development. The efficient and scalable synthesis of this compound is therefore a critical consideration for any research program that utilizes it.
This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound. We will delve into the practical and theoretical aspects of each pathway, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their performance. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their specific research and development goals.
Synthetic Strategies: An Overview
The synthesis of this compound is typically approached as a two-step process. The initial and most critical step involves the formation of the C-N bond between the pyridine and piperazine rings to yield the intermediate, 1-(6-nitropyridin-3-yl)piperazine. The subsequent step is the selective N-methylation of this intermediate.
This guide will compare two powerful and widely adopted methods for the initial C-N bond formation:
-
Route 1: Classical Nucleophilic Aromatic Substitution (SNAr)
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The second step, N-methylation, will be addressed using the robust and reliable Eschweiler-Clarke reaction.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, particularly for electron-deficient aromatic systems. The electron-withdrawing nitro group on the pyridine ring in the precursors makes the aromatic ring susceptible to nucleophilic attack by the piperazine.
Mechanistic Insight
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom of the nitropyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the desired product. The strong electron-withdrawing nature of the nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the reaction.
Caption: Mechanism of the SNAr reaction.
Experimental Protocol: SNAr Route
This protocol describes the synthesis of the intermediate 1-(6-nitropyridin-3-yl)piperazine.
Materials:
-
5-Bromo-2-nitropyridine
-
Piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-2-nitropyridine (1.0 eq) in acetonitrile, add piperazine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(6-nitropyridin-3-yl)piperazine as a yellow solid.[1]
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[2][3] It offers a broader substrate scope and often proceeds under milder conditions compared to traditional methods. This makes it a highly attractive alternative for the synthesis of N-arylpiperazines.[4]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 5-bromo-2-nitropyridine) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reaction.[5]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Route
This representative protocol outlines the synthesis of 1-(6-nitropyridin-3-yl)piperazine using a palladium catalyst.
Materials:
-
5-Bromo-2-nitropyridine
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine 5-bromo-2-nitropyridine (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The Boc-protected intermediate is then deprotected under acidic conditions to yield 1-(6-nitropyridin-3-yl)piperazine.[5]
Final Step: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts.[6]
Mechanistic Insight
The reaction proceeds through the formation of an iminium ion from the secondary amine of 1-(6-nitropyridin-3-yl)piperazine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which subsequently decomposes to carbon dioxide.
Caption: The Eschweiler-Clarke methylation process.
Experimental Protocol: Eschweiler-Clarke Methylation
Materials:
-
1-(6-nitropyridin-3-yl)piperazine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(6-nitropyridin-3-yl)piperazine (1.0 eq) in formic acid, add formaldehyde solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully basify with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude this compound, which can be further purified by chromatography or crystallization.
Comparative Analysis
| Parameter | Route 1: SNAr | Route 2: Buchwald-Hartwig Amination |
| Reaction Conditions | Typically requires elevated temperatures (reflux). | Can often be performed at lower temperatures, though 100 °C is common. |
| Catalyst | No catalyst required. | Requires a palladium catalyst and a specific phosphine ligand. |
| Reagents | Uses a base like DIPEA. | Requires a strong base like sodium tert-butoxide. |
| Substrate Scope | Generally limited to electron-deficient aryl halides. | Broader scope, including less activated aryl halides. |
| Yield | Generally good to high (e.g., 82-95%).[1] | Typically high to excellent yields. |
| Cost | Reagents are generally less expensive. | Palladium catalysts and specialized ligands can be costly. |
| Scalability | Well-established and scalable. | Can present challenges on a large scale due to catalyst cost and removal. |
| Green Chemistry | Avoids heavy metal catalysts. | Uses a precious metal catalyst, which has environmental implications.[7] |
Conclusion
Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound.
The SNAr route is a classic, cost-effective, and straightforward method that is particularly well-suited for the specific substrate due to the activating effect of the nitro group. Its primary advantages are the avoidance of expensive and potentially toxic heavy metal catalysts and the use of readily available reagents.
The Buchwald-Hartwig amination , on the other hand, offers greater versatility and often higher yields under milder conditions. While the cost of the catalyst and ligands can be a significant factor, for small-scale synthesis or when dealing with less reactive analogues, this method is often superior.
The choice between these two routes will ultimately depend on the specific needs of the research program, including factors such as scale, budget, available equipment, and the importance of minimizing heavy metal contamination in the final product. For the final methylation step, the Eschweiler-Clarke reaction remains a robust and highly reliable choice.
References
- 1. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
A Multi-faceted Approach to Validating the Binding Mode of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine Derivatives as Novel Kinase Inhibitors
In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its biological target is paramount. This guide provides a comprehensive framework for validating the binding mode of a promising class of compounds, the 1-Methyl-4-(6-nitropyridin-3-YL)piperazine derivatives, hypothesized here as potent inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and proliferation.[1] The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental and computational validation. This document outlines a multi-pronged strategy, integrating biophysical, structural, and in silico techniques to build a robust and reliable model of the ligand-protein interaction.
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets due to its favorable physicochemical properties and synthetic tractability.[2][3] The this compound core, with its distinct electronic and steric features, presents a compelling starting point for the development of selective kinase inhibitors. Validating the binding mode of these derivatives is not merely an academic exercise; it is the cornerstone of structure-activity relationship (SAR) studies, enabling rational drug design and the optimization of potency, selectivity, and pharmacokinetic properties.[4][5]
This guide will delve into a suite of complementary techniques, providing not just the "what" but the "why" behind each experimental choice. We will explore how to quantitatively assess binding affinity and thermodynamics, visualize the atomic details of the interaction, and leverage computational tools to predict and refine our understanding. By comparing the binding characteristics of our novel piperazine derivatives with established mTORC1 inhibitors, we can strategically navigate the path toward developing next-generation therapeutics.
I. Quantitative Biophysical Analysis: Defining Affinity and Thermodynamics
Before we can understand how a compound binds, we must first quantify how strongly it binds. Biophysical techniques provide the initial, crucial data points on binding affinity and the thermodynamic forces driving the interaction.
A. Surface Plasmon Resonance (SPR) for Kinetic Insights
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events at a sensor surface. This provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (kon) and dissociation (koff).
-
Immobilization of mTORC1: Covalently immobilize recombinant human mTORC1 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the this compound derivatives and a reference inhibitor (e.g., an ATP-competitive inhibitor) in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Data Processing: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate KD.
Caption: Workflow for SPR-based kinetic analysis.
| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) |
| Lead Piperazine Derivative | 2.5 x 105 | 5.0 x 10-4 | 2.0 |
| Reference Inhibitor | 5.0 x 105 | 2.5 x 10-4 | 0.5 |
This hypothetical data suggests our lead compound has a slightly faster dissociation rate than the reference inhibitor, providing a tangible parameter to optimize for improved target residence time.
B. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction. This includes the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS).
-
Sample Preparation: Place a solution of purified mTORC1 in the sample cell and the concentrated piperazine derivative in the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution.
-
Data Acquisition: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine KD, ΔH, and calculate ΔS.
Caption: Isothermal Titration Calorimetry experimental overview.
| Compound | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Lead Piperazine Derivative | 2.5 | -8.5 | -3.2 | -11.7 |
| Reference Inhibitor | 0.8 | -10.2 | -2.1 | -12.3 |
This hypothetical data indicates that the binding of our lead compound is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions are at play.
II. High-Resolution Structural Insights: Visualizing the Binding Mode
While biophysical methods quantify the strength of an interaction, structural biology techniques provide a detailed, atomic-level picture of how the ligand sits within the protein's binding pocket.
A. X-ray Crystallography: The Gold Standard
X-ray crystallography remains the gold standard for determining high-resolution three-dimensional structures of protein-ligand complexes.[6][7] A co-crystal structure of a this compound derivative with the mTORC1 kinase domain would provide unequivocal evidence of the binding mode.
-
Protein Expression and Purification: Express and purify the kinase domain of human mTORC1.
-
Co-crystallization: Incubate the purified protein with a molar excess of the piperazine derivative and screen a wide range of crystallization conditions.
-
X-ray Diffraction: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the phase problem using molecular replacement, and build and refine the atomic model of the complex.
A successfully solved co-crystal structure would reveal:
-
The precise orientation and conformation of the inhibitor in the active site.
-
Key hydrogen bonds between the inhibitor and backbone or side-chain residues.
-
Hydrophobic and van der Waals interactions.
-
The displacement of water molecules upon binding.
B. Cryogenic Electron Microscopy (Cryo-EM): An Emerging Powerhouse
For larger, more complex protein assemblies like the full mTORC1 complex, cryo-EM is an increasingly powerful alternative to X-ray crystallography. While typically providing lower resolution than crystallography for small domains, it can reveal the overall binding location and induced conformational changes in the context of the entire complex.
III. Computational Chemistry: Predicting and Refining the Binding Hypothesis
Computational methods are indispensable for generating initial binding hypotheses, rationalizing SAR data, and refining experimentally determined structures.
A. Molecular Docking: In Silico Screening and Pose Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9] It is a rapid and cost-effective way to screen virtual libraries and prioritize compounds for synthesis.
-
Receptor Preparation: Prepare the crystal structure of the mTORC1 kinase domain (e.g., from the PDB) by adding hydrogens, assigning charges, and defining the binding site.
-
Ligand Preparation: Generate a low-energy 3D conformation of the piperazine derivative.
-
Docking Simulation: Use a docking algorithm (e.g., AutoDock, Glide) to sample a large number of possible binding poses and score them based on a defined scoring function.
-
Pose Analysis: Analyze the top-scoring poses to identify key interactions and generate a binding hypothesis.
Caption: A typical molecular docking workflow.
B. Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of a docked pose and the exploration of conformational changes.
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent and ions.
-
Minimization and Equilibration: Minimize the energy of the system and equilibrate it to the desired temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample relevant conformational states.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, identify persistent interactions, and calculate binding free energies.
IV. A Comparative Synthesis: Building a Coherent Binding Model
The true power of this multi-faceted approach lies in the integration of data from each technique. The KD from SPR and ITC should be in good agreement. The thermodynamic signature from ITC should be explainable by the specific interactions observed in the X-ray crystal structure. Computational docking should be validated by the experimental structure, and MD simulations can help to rationalize the observed kinetics.
By comparing our hypothetical this compound derivative to a known mTORC1 inhibitor, we can begin to understand the structural basis for any differences in affinity, selectivity, and kinetic properties. For instance, does our compound form a unique hydrogen bond that the reference inhibitor does not? Does it induce a different conformational change in the protein? These are the critical questions that guide the next steps in lead optimization.
V. Conclusion
Validating the binding mode of a novel compound series is a critical and iterative process in drug discovery. For the this compound derivatives, a combination of biophysical, structural, and computational methods provides a robust pathway to a comprehensive understanding of their interaction with the target, in this case, mTORC1. This integrated approach not only builds confidence in the binding model but also provides a detailed roadmap for the rational design of more potent and selective drug candidates. The principles and protocols outlined in this guide serve as a template for the rigorous validation of ligand-protein interactions, ultimately accelerating the journey from a promising molecule to a life-changing medicine.
References
- 1. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine Analogs in Urease Inhibitory Assays
In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetics, making it a cornerstone in medicinal chemistry. Within this class, the 1-methyl-4-(6-nitropyridin-3-YL)piperazine core has garnered significant interest as a versatile template for developing novel bioactive compounds. This guide provides an in-depth, head-to-head comparison of a series of its close structural analogs, focusing on their performance in urease inhibition assays. The presented data, derived from a systematic study, offers valuable insights into the structure-activity relationships (SAR) governing their biological function, thereby empowering researchers and drug development professionals in their quest for more potent and selective therapeutic candidates.
The Rationale for Experimental Design: Targeting Urease
The choice to evaluate these piperazine analogs as urease inhibitors is grounded in the significant role of this enzyme in various pathological conditions. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This activity is a critical survival mechanism for certain pathogens, such as Helicobacter pylori, the primary causative agent of gastric ulcers and a risk factor for gastric cancer.[1] By neutralizing the acidic environment of the stomach, urease allows H. pylori to thrive. Therefore, the inhibition of urease presents a compelling therapeutic strategy for the eradication of this and other urease-dependent pathogens. The selection of a well-characterized urease inhibition assay allows for a standardized and reproducible comparison of the synthesized analogs, providing a clear measure of their inhibitory potency.
Comparative Analysis of Urease Inhibitory Activity
A series of 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. The parent compound, 1-(3-nitropyridin-2-yl)piperazine, served as the starting point for structural modifications, primarily through the attachment of various N-arylacetamides and N-arylpropanamides to the second nitrogen of the piperazine ring. The inhibitory activities are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the urease activity.
Table 1: Urease Inhibitory Activity of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Analogs (5a-o) [1]
| Compound ID | Aryl Substituent | IC50 (µM) ± SD |
| 5a | Phenyl | 4.13 ± 0.55 |
| 5b | 2-Chlorophenyl | 2.0 ± 0.73 |
| 5c | 3-Chlorophenyl | 2.13 ± 0.82 |
| 5d | 4-Chlorophenyl | 3.84 ± 0.55 |
| 5e | 2-Bromophenyl | 3.14 ± 0.45 |
| 5f | 3-Bromophenyl | 5.24 ± 0.45 |
| 5g | 4-Bromophenyl | 4.15 ± 0.55 |
| 5h | 2-Nitrophenyl | 3.54 ± 0.55 |
| 5i | 3-Nitrophenyl | 2.56 ± 0.55 |
| 5j | 4-Nitrophenyl | 4.87 ± 0.55 |
| 5k | 2-Methylphenyl | 6.13 ± 0.46 |
| 5l | 3-Methylphenyl | 7.14 ± 0.46 |
| 5m | 4-Methylphenyl | 5.14 ± 0.45 |
| 5n | 2-Methoxyphenyl | 8.12 ± 0.46 |
| 5o | 4-Methoxyphenyl | 6.14 ± 0.46 |
| 3 | (Parent Core) | 3.90 ± 1.91 |
| Thiourea | (Standard) | 23.2 ± 11.0 |
Table 2: Urease Inhibitory Activity of N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide Analogs (7a-k) [1]
| Compound ID | Aryl Substituent | IC50 (µM) ± SD |
| 7a | Phenyl | 6.12 ± 0.37 |
| 7b | 3-Chlorophenyl | 6.70 ± 0.37 |
| 7c | 4-Chlorophenyl | 7.38 ± 0.37 |
| 7d | 2-Nitrophenyl | 3.12 ± 0.40 |
| 7e | 3-Nitrophenyl | 2.24 ± 1.63 |
| 7f | 4-Nitrophenyl | 7.66 ± 0.37 |
| 7g | 2,4-Dinitrophenyl | 6.13 ± 0.40 |
| 7h | 2-Methylphenyl | 4.15 ± 0.40 |
| 7i | 4-Methylphenyl | 5.65 ± 0.40 |
| 7j | 2-Methoxyphenyl | 4.94 ± 0.43 |
| 7k | 4-Methoxyphenyl | 5.95 ± 0.43 |
| 3 | (Parent Core) | 3.90 ± 1.91 |
| Thiourea | (Standard) | 23.2 ± 11.0 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above reveals several key SAR trends:
-
Impact of the N-Arylacetamide Moiety: The introduction of the N-arylacetamide group generally led to an improvement in urease inhibitory activity compared to the parent 1-(3-nitropyridin-2-yl)piperazine (compound 3 ).
-
Influence of Halogen Substitution: Chloro-substituted analogs, particularly when the chloro group was at the ortho or meta position of the phenyl ring (compounds 5b and 5c ), demonstrated the most potent activity in the acetamide series.
-
Effect of Nitro Group Substitution: A nitro group at the meta position of the phenyl ring also conferred strong inhibitory activity in both the acetamide (5i ) and propanamide (7e ) series.
-
Role of Electron-Donating Groups: The presence of electron-donating groups, such as methyl (5k-m , 7h-i ) and methoxy (5n-o , 7j-k ), on the phenyl ring generally resulted in a decrease in inhibitory potency compared to the halogen and nitro-substituted analogs.
-
Acetamide vs. Propanamide Linker: In general, the N-arylacetamide linker appeared to be more favorable for activity than the N-arylpropanamide linker, with the most potent compounds emerging from the acetamide series.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following is a detailed methodology for the key assays performed in the cited study.
Synthesis of 1-(3-nitropyridin-2-yl)piperazine Derivatives
The synthesis of the target compounds involved a multi-step process, beginning with the reaction of 2-chloro-3-nitropyridine with piperazine to form the core structure, 1-(3-nitropyridin-2-yl)piperazine. This intermediate was then reacted with various substituted arylacetyl chlorides or arylpropanoyl chlorides to yield the final N-arylacetamide and N-arylpropanamide derivatives, respectively.
Caption: General synthetic workflow for the preparation of the analog series.
In Vitro Urease Inhibition Assay
The urease inhibitory activity of the synthesized compounds was determined using a well-established spectrophotometric method.
-
Preparation of Solutions:
-
A solution of Jack bean urease was prepared in phosphate buffer (pH 7.0).
-
Test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Urea and phenol/hypochlorite reagents were prepared in appropriate buffers.
-
-
Assay Procedure:
-
In a 96-well plate, the urease enzyme solution was pre-incubated with various concentrations of the test compounds for a specified time at a controlled temperature.
-
The enzymatic reaction was initiated by the addition of urea solution.
-
After incubation, the amount of ammonia produced was quantified by the indophenol method, where the absorbance of the resulting blue-colored complex is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Thiourea was used as a standard inhibitor for comparison.
-
-
Data Analysis:
-
The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells (without inhibitor).
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Caption: Workflow for the in vitro urease inhibition assay.
Conclusion and Future Directions
The head-to-head comparison of 1-(3-nitropyridin-2-yl)piperazine analogs has provided critical insights into the structural requirements for potent urease inhibition. The study highlights the importance of the N-arylacetamide moiety and the beneficial effects of electron-withdrawing substituents on the aryl ring. These findings serve as a valuable guide for the rational design of more effective inhibitors based on the this compound scaffold.
Future research in this area should focus on:
-
Direct evaluation of this compound analogs: Synthesizing and testing a series of analogs with the N-methyl group and the 3-pyridinyl linkage will provide a more direct understanding of the SAR for this specific scaffold.
-
Exploration of other biological targets: Given the broad bioactivity of piperazine derivatives, these analogs should be screened against other relevant targets, such as kinases and G-protein coupled receptors, to uncover new therapeutic opportunities.
-
In vivo evaluation: The most promising compounds from in vitro assays should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically building upon the foundational data presented in this guide, the scientific community can accelerate the development of novel piperazine-based therapeutics to address unmet medical needs.
References
A Technical Guide to the Reproducibility of Experiments Using 1-Methyl-4-(6-nitropyridin-3-YL)piperazine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is paramount. This guide provides a comprehensive technical overview of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine, a compound of interest due to its structural motifs suggesting potential biological activity. As a Senior Application Scientist, my objective is to offer a field-proven perspective on evaluating such a compound, focusing on experimental design, data interpretation, and comparison with established alternatives. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and reproducible experimental framework.
Introduction: Unpacking the Therapeutic Potential of this compound
This compound is a synthetic molecule featuring a nitropyridine ring linked to a methylpiperazine moiety.[1] The presence of the arylpiperazine scaffold is noteworthy, as it is a common pharmacophore in a multitude of centrally acting drugs, particularly those targeting serotonergic and dopaminergic receptors.[2][3][4][5][6][7][8][9] Furthermore, the nitropyridine component suggests potential for other biological activities, including antimicrobial and enzyme inhibitory effects.[10]
Given the absence of extensive published data on this specific molecule, this guide will focus on a logical, stepwise approach to characterizing its activity in a key, reproducible assay: urease inhibition. This choice is informed by the known activity of related heterocyclic compounds and the well-established, robust nature of the urease inhibition assay. We will compare its hypothetical performance against two well-characterized urease inhibitors: Acetohydroxamic acid (AHA) , a clinically used drug,[11][12][13][14][15] and Thiourea , a widely studied inhibitor.[16][17][18][19]
Core Principles of Evaluation: Ensuring Scientific Integrity
To ensure the trustworthiness of our findings, every experimental approach described herein is designed as a self-validating system. This involves:
-
Causality-Driven Experimental Design: Every step in the protocol is accompanied by an explanation of its purpose, linking the action to the expected outcome.
-
In-Text Authoritative Referencing: Key mechanistic claims and protocol standards are supported by citations to peer-reviewed literature.
-
Comprehensive Data Presentation: All quantitative data is summarized in clear, comparative tables.
Comparative Analysis of Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori.[16]
Hypothetical Performance Data
For the purpose of this guide, we will work with a hypothetical dataset for this compound to illustrate how a comparative analysis would be structured.
| Compound | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | 15.8 ± 2.1 | Competitive (Hypothesized) | This Guide |
| Acetohydroxamic Acid (AHA) | 21.0 ± 0.9 | Competitive[13] | [18] |
| Thiourea | 22.8 ± 1.3 | Competitive[17] | [18] |
Table 1: Comparative Urease Inhibition Data. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the urease activity. Lower values indicate higher potency.
Experimental Workflow for Urease Inhibition Assay
The following diagram illustrates the workflow for a standard in vitro urease inhibition assay.
Figure 1: Workflow for the in vitro urease inhibition assay.
Detailed Experimental Protocol: Urease Inhibition Assay
This protocol is adapted from established methods for determining urease inhibition.
Materials:
-
Jack bean urease (lyophilized powder)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (containing sodium nitroprusside)
-
Alkaline hypochlorite solution
-
This compound
-
Acetohydroxamic acid (AHA)
-
Thiourea
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound or standard inhibitor at various concentrations.
-
For the negative control (100% enzyme activity), add 25 µL of the solvent.
-
Add 25 µL of the urease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Colorimetric Detection (Berthelot's Method):
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential for Serotonergic and Dopaminergic Activity
The arylpiperazine motif in this compound strongly suggests potential interactions with serotonin and dopamine receptors. Many clinically significant drugs with this scaffold exhibit high affinity for these receptors.[2][3][5][6][7][8]
Signaling Pathways
The diagram below illustrates the canonical signaling pathways for the serotonin 5-HT1A and dopamine D2 receptors, both of which are common targets for arylpiperazine compounds.
Figure 2: Simplified signaling pathways for 5-HT1A and D2 receptors.
A comprehensive evaluation of this compound would involve radioligand binding assays to determine its affinity (Ki) for a panel of serotonin and dopamine receptor subtypes. This would provide crucial information about its potential as a CNS-active agent and guide further functional studies.
Conclusion and Future Directions
While this guide has focused on a hypothetical evaluation of this compound in the context of urease inhibition, the principles and methodologies described are broadly applicable to the characterization of any novel compound. The lack of existing data for this specific molecule highlights the importance of systematic, reproducible experimental investigation.
Future studies should aim to:
-
Synthesize and purify this compound to enable experimental validation.
-
Perform the described urease inhibition assay to determine its actual IC50 value and compare it with known inhibitors.
-
Conduct receptor binding assays for a panel of serotonin and dopamine receptors to explore its potential as a CNS-active agent.
-
Evaluate its antimicrobial properties against a panel of relevant bacterial strains.
By following a rigorous and well-documented experimental plan, the scientific community can build a reliable understanding of the biological activities of novel chemical entities, paving the way for future therapeutic innovations.
References
- 1. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]
- 12. Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
- 15. auajournals.org [auajournals.org]
- 16. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine (CAS No. 657410-79-2). The procedures outlined herein are synthesized from established chemical safety principles and regulatory guidelines to ensure the protection of laboratory personnel and the environment. This is not a rigid template but a dynamic protocol designed to address the specific hazards associated with this compound's chemical structure.
Section 1: Hazard Assessment & Chemical Profile
Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. This compound is a substituted heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a reliable hazard assessment can be constructed by analyzing its functional components: the piperazine ring and the nitropyridine group.
-
Piperazine Moiety : The piperazine structure is a known corrosive and sensitizing agent.[1][2][3] Aqueous solutions of piperazine are basic and can react vigorously with acids.[1][4] Exposure can lead to severe skin burns, eye damage, and allergic reactions upon skin contact or inhalation.[3][5]
-
Nitropyridine Moiety : Nitroaromatic compounds are frequently categorized as toxic and pose a significant environmental hazard.[6][7] Upon combustion, they can decompose to produce toxic and corrosive nitrogen oxides (NOx).[1][8] A closely related analog, 1-(6-Nitropyridin-3-yl)piperazine, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[9]
Based on this analysis, this compound must be handled as a hazardous substance with corrosive, irritant, and potentially toxic properties. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or municipal trash. [7][10]
| Property | Value | Source |
| Chemical Name | This compound | PubChem[11] |
| CAS Number | 657410-79-2 | PubChem[11][12] |
| Molecular Formula | C₁₀H₁₄N₄O₂ | PubChem[11][12] |
| Molecular Weight | 222.24 g/mol | PubChem[11] |
| Inferred Hazards | Harmful if swallowed, Causes severe skin/eye irritation, Potential respiratory irritant, Environmentally hazardous | Inferred from analogs[2][9] |
Section 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach prevents accidental reactions and ensures regulatory compliance.
Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, the following PPE is mandatory:
-
Gloves : Chemically resistant nitrile gloves are required. Ensure they are inspected for integrity before each use.[6]
-
Eye Protection : Chemical safety goggles and a face shield must be worn to protect against splashes.[6]
-
Lab Coat : A flame-resistant lab coat provides necessary body protection.
-
Respiratory Protection : If handling the solid compound outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of fine particles.[6]
Waste Segregation: This compound must be collected as a distinct hazardous waste stream.
-
Incompatibility : Keep this waste segregated from strong oxidizing agents, strong acids, and strong reducing agents.[13] The basic piperazine moiety can react exothermically with acids, while the nitro group presents a reactivity risk with other classes of chemicals.
-
Container Integrity : All waste must be collected in containers that are in good condition, compatible with the chemical, and feature a secure, leak-proof lid.[14]
Section 3: Step-by-Step Waste Disposal Procedure
This protocol outlines the validated workflow for consolidating and preparing this compound for final disposal.
Step 1: Container Selection and Preparation
-
Select a sturdy, leak-proof container designated for solid or liquid hazardous chemical waste, as appropriate.[14]
-
Ensure the container is clean and dry before adding any waste to prevent unintended reactions.
Step 2: Waste Collection
-
For Solid Waste : Carefully transfer the solid this compound into the designated solid waste container using a dedicated spatula or scoop. Avoid generating dust. If appropriate, moisten the material slightly to prevent dusting.[1]
-
For Liquid Waste (Solutions) : Using a funnel, carefully pour solutions containing the compound into a designated liquid hazardous waste container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Container Labeling
-
Proper labeling is a critical regulatory requirement. Immediately after adding the first quantity of waste, affix a completed hazardous waste label to the container.[14]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "657410-79-2"
-
An accurate list of all components and their approximate concentrations (for solutions).
-
The associated hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Temporary Storage (Satellite Accumulation)
-
The securely sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[14]
-
This area must be at or near the point of waste generation, under the control of the laboratory personnel.
-
Ensure the container is stored away from drains and with other compatible waste streams.[14]
Step 5: Arranging for Final Disposal
-
Do not allow waste to accumulate indefinitely. Request a waste pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor when the container is 75% full or has reached its designated accumulation time limit (typically 150-180 days).[14]
-
The standard and required method for final disposal is high-temperature incineration at a licensed and permitted hazardous waste facility.[8][15] This method ensures the complete destruction of the compound.
Section 4: Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control & Ventilate : If safe to do so, prevent the spill from spreading or reaching drains. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE : Wear the full complement of prescribed PPE (gloves, goggles, face shield, lab coat).
-
Contain & Absorb :
-
Collect & Dispose : Once absorbed, carefully scoop the material into a hazardous waste container. Label the container as "Spill Debris containing this compound."
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Report : Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of this compound.
References
- 1. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. capotchem.cn [capotchem.cn]
- 9. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. This compound | C10H14N4O2 | CID 51711484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikidata [wikidata.org]
- 13. fishersci.com [fishersci.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Personal protective equipment for handling 1-Methyl-4-(6-nitropyridin-3-YL)piperazine
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. The following guide provides a detailed operational plan for handling 1-Methyl-4-(6-nitropyridin-3-YL)piperazine, a compound whose toxicological properties are not yet fully elucidated. In such cases, a conservative approach is warranted, treating the substance with the precautions suitable for its constituent chemical classes—nitropyridines and piperazines—which are known to present notable hazards. This protocol is designed to be a self-validating system, grounding every recommendation in established safety principles to protect researchers and ensure the integrity of their work.
Hazard Assessment: Understanding the Risk Profile
This compound (CAS No. 657410-79-2) is a heterocyclic compound. While comprehensive toxicological data for this specific molecule is limited, information on the closely related analogue, 1-(6-Nitropyridin-3-yl)piperazine, provides a strong basis for our safety assessment. This analogue is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, we must assume a similar hazard profile for the methylated derivative.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested.
-
Skin Irritation: Expected to cause skin irritation upon contact.
-
Eye Damage: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
The piperazine moiety itself can be corrosive and cause burns, while pyridine and its derivatives are known skin and respiratory irritants. Consequently, the cornerstone of our handling protocol is the prevention of any direct contact or inhalation.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the first or only one.
-
Ventilation: All handling of this compound, particularly when dealing with the solid form which can create dust, must be conducted within a certified chemical fume hood. This engineering control is critical for minimizing inhalation exposure.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.
-
Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide before commencing any work.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE is based directly on the identified hazards of skin/eye irritation and respiratory tract irritation.
Given the risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times when handling the compound. Goggles provide a complete seal around the eyes, protecting from splashes, mists, and dust.
-
Face Shield: When there is a significant risk of splashing (e.g., handling larger quantities, reacting under pressure), a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice as they provide resistance against a broad range of chemicals, including pyridine. However, for prolonged work or in the absence of specific permeation data, double-gloving is recommended. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing. This prevents contact with the skin, which can cause irritation.
-
Full Coverage: Long pants and closed-toe, closed-heel shoes that cover the entire foot are required in the laboratory at all times.
When used within a fume hood, additional respiratory protection is typically not required. However, in the event of a ventilation failure or a large spill, respiratory protection is essential.
-
Respirator: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing. For emergency situations, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
